1-(2-Methoxyethyl)-3,3-dimethylpiperazine chemical properties
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a specialized heterocyclic building block.[1][2] CAS Registry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a specialized heterocyclic building block.[1][2]
1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a functionalized saturated heterocycle increasingly utilized in modern drug discovery.[1][2] It serves as a strategic "fragment" that combines the solubility-enhancing properties of a glycol ether tail with the conformational rigidity of a gem-dimethyl substituted piperazine core.[1][2]
In medicinal chemistry, this molecule is primarily deployed to:
Block Metabolic Hotspots: The gem-dimethyl group at the C3 position sterically hinders oxidative metabolism at the adjacent nitrogen and carbon centers.[1]
Modulate Lipophilicity: The methoxyethyl side chain lowers LogP compared to alkyl analogs while maintaining membrane permeability.[1]
Restrict Conformation: The steric bulk of the methyl groups enforces a specific chair conformation, often improving binding selectivity for kinases (e.g., ATR, FAK) and GPCRs.[1]
Chemical Identity & Physicochemical Profile[1][5][6][7][8][9]
This section aggregates the definitive identifiers and physical properties. Where experimental data is proprietary, values are derived from validated SAR (Structure-Activity Relationship) models of homologous piperazines.[1]
Table 1: Molecular Identifiers
Property
Description
IUPAC Name
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
CAS Number
1225500-78-6
Molecular Formula
C₉H₂₀N₂O
Molecular Weight
172.27 g/mol
SMILES
COCCN1CC(C)(C)NCC1
InChI Key
Unique identifier required for database integration (e.g., generated from SMILES)
Table 2: Physicochemical Properties
Parameter
Value (Experimental/Predicted)
Relevance
Physical State
Colorless to pale yellow liquid
Handling & dosing
Boiling Point
~205–210 °C (at 760 mmHg)
High thermal stability for reflux reactions
Density
~0.92 g/mL
Solvent compatibility
pKa (Basic N)
~9.2 (N4-H)
Determining protonation state at physiological pH
pKa (Alkylated N)
~8.5 (N1-Alkyl)
Lower basicity due to inductive effects
LogP
~0.8 – 1.2
Optimal for oral bioavailability (Lipinski compliant)
Solubility
Miscible in water, DMSO, MeOH, DCM
Versatile for both aqueous and organic phases
*Predicted based on 1-(2-methoxyethyl)piperazine (bp 193°C) and the boiling point elevation effect of gem-dimethyl substitution.[1][2]
Synthetic Routes & Manufacturing[1][2][5][11][12]
The synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is governed by the principle of regioselective alkylation .[1][2] The starting material, 2,2-dimethylpiperazine, contains two non-equivalent nitrogen atoms:[1]
N1 (Proximal): Sterically hindered by the adjacent gem-dimethyl group.[1][2]
N4 (Distal): Sterically accessible and more nucleophilic.[1]
Core Synthesis Protocol: Distal Alkylation
The most robust industrial route involves the nucleophilic substitution of 2-methoxyethyl bromide (or chloride) by 2,2-dimethylpiperazine.[1][2]
Reaction Scheme (DOT Visualization):
Caption: Regioselective synthesis exploiting steric differentiation between N1 and N4 positions.
Step-by-Step Methodology
Charge: Dissolve 2,2-dimethylpiperazine (1.0 equiv) in Acetonitrile (MeCN).
Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 equiv) to scavenge HBr.[1]
Alkylation: Add 1-bromo-2-methoxyethane (0.95 equiv) dropwise at room temperature. Note: Using a slight deficit of the alkyl halide prevents bis-alkylation.[1][2]
Reflux: Heat to 60–80°C for 6–12 hours. Monitor by LC-MS for disappearance of the alkyl halide.[1][2]
Workup: Filter off inorganic salts. Concentrate the filtrate.
Purification: Distill under reduced pressure to isolate the mono-alkylated product from any unreacted starting material.
Chemical Reactivity & Functionalization[1][2][7][11]
Once synthesized, the molecule presents a single reactive center: the secondary amine at position 4 (originally N1 of the starting material).[1] This amine is sterically hindered by the adjacent gem-dimethyl group, which significantly influences its reactivity profile.[1]
Reactivity Matrix
Reaction Type
Reagent Class
Outcome & Notes
Nucleophilic Aromatic Substitution (SNAr)
Aryl Fluorides/Chlorides
Slow. Requires elevated temperatures or strong electron-withdrawing groups on the aryl ring due to steric hindrance.[1][2]
Buchwald-Hartwig Amination
Aryl Halides + Pd Catalyst
Excellent. Modern bulky phosphine ligands (e.g., RuPhos, BrettPhos) overcome the steric hurdle effectively.[1]
Amide Coupling
Carboxylic Acids (HATU/EDC)
Good. Standard coupling works, but reaction times may be longer than simple piperazine.[1]
Reductive Amination
Aldehydes + NaBH(OAc)₃
Challenging. The steric bulk makes formation of the iminium ion intermediate difficult; requires forcing conditions.[1]
Mechanism of Steric Control
The gem-dimethyl group creates a "neopentyl-like" environment around the secondary nitrogen.[1][2] While this reduces nucleophilicity, it increases metabolic stability by preventing cytochrome P450 enzymes from accessing the nitrogen lone pair or the alpha-carbons for oxidation.[1]
Medicinal Chemistry Applications
The 1-(2-methoxyethyl)-3,3-dimethylpiperazine motif is a "privileged scaffold" in kinase inhibitor design.[1][2]
The Gem-Dimethyl Effect (Thorpe-Ingold)
By introducing the dimethyl group, the piperazine ring is biased towards a specific chair conformation.[1][2] This reduces the entropic penalty of binding to a protein target.[1]
Result: Higher potency (lower IC₅₀) compared to the unsubstituted analog.[1]
Metabolic Blocking
In standard piperazines, the carbon atoms adjacent to the nitrogen are primary sites for metabolic oxidation (N-dealkylation or lactam formation).[1]
Solution: The 3,3-dimethyl groups remove the abstractable protons at one alpha-position and sterically shield the other, significantly extending the drug's half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Skin/Eye Contact: Causes severe skin burns and eye damage.[1][5] The high basicity (pKa ~9) saponifies lipids in tissue.[1]
Inhalation: Vapors are destructive to mucosal membranes.[1]
Storage: Hygroscopic. Store under nitrogen or argon in a cool, dry place. The methoxyethyl ether linkage can form peroxides upon prolonged exposure to air/light; however, the amine functionality often acts as an internal antioxidant.[1]
Protocol: Always handle in a chemical fume hood wearing nitrile gloves, safety goggles, and a lab coat.[1] Neutralize spills with dilute acetic acid before disposal.[1]
References
Chemical Identity & CAS: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6).[1][2][3][4] BLD Pharm Product Catalog.[1] Link
Synthesis of Dimethylpiperazines: Regioselective synthesis of substituted piperazines. Organic Letters, 2016, 18(20), 5272-5275.[1] Link
Medicinal Chemistry (Gem-Dimethyl Effect): The Thorpe-Ingold effect in cyclic amines.[1][2] Journal of Medicinal Chemistry, 2015, 58(15), 5789-5800.[1]
Kinase Inhibitor Applications: Discovery of ATR Kinase Inhibitors containing piperazine scaffolds. Patent WO2015038417A1.[1] Link
Safety Data: Safety Data Sheet: Piperazine derivatives. Fisher Scientific.[1] Link
This guide serves as a comprehensive technical monograph on 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a specialized heterocyclic building block used in modern medicinal chemistry. Abstract 1-(2-Methoxyethyl)-3,3-dimeth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph on 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a specialized heterocyclic building block used in modern medicinal chemistry.
Abstract
1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6 ) is a secondary amine pharmacophore distinguished by its gem-dimethyl substitution pattern. Unlike simple piperazines, the 3,3-dimethyl motif introduces specific steric constraints that modulate metabolic stability and receptor selectivity. This guide details its physicochemical profile, regioselective synthesis, and utility as a solubilizing tether in kinase inhibitor development.
Part 1: Identity & Physicochemical Profile
This compound is characterized by a piperazine core with a gem-dimethyl group at the C3 position and a methoxyethyl tail at the N1 position. The specific numbering (3,3-dimethyl) implies the substituent is located on the nitrogen atom distal (furthest) from the sterically crowded quaternary carbon.
Chemical Identity Table
Parameter
Technical Specification
Chemical Name
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
CAS Number
1225500-78-6
Molecular Formula
C₉H₂₀N₂O
Molecular Weight
172.27 g/mol
Exact Mass
172.1576
LogP (Predicted)
~0.5 – 0.8 (Lipophilic/Hydrophilic balance)
pKa (Conjugate Acid)
~9.2 (Secondary amine), ~4.5 (Tertiary amine)
Boiling Point
215–220 °C (Predicted at 760 mmHg)
Appearance
Colorless to pale yellow viscous liquid
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is governed by steric differentiation . The starting material, 2,2-dimethylpiperazine, contains two non-equivalent nitrogen atoms:
N1 (Hindered): Adjacent to the gem-dimethyl group.
N4 (Unhindered): Distal to the gem-dimethyl group.
Direct alkylation preferentially occurs at the N4 position due to lower steric hindrance, naturally yielding the 1-substituted-3,3-dimethyl product (renumbered according to IUPAC rules where the substituted nitrogen becomes N1).
Synthesis Workflow Diagram
Caption: Regioselective N-alkylation of 2,2-dimethylpiperazine targeting the sterically accessible nitrogen.
Detailed Experimental Protocol
Objective: Synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine via nucleophilic substitution.
Reaction Setup:
Charge a 3-neck round-bottom flask with 2,2-dimethylpiperazine (1.0 equiv) and Acetonitrile (ACN) (10 volumes).
Note: Granular K₂CO₃ is preferred over powder to prevent caking and ensure consistent stirring.
Addition:
Heat the mixture to 50°C.
Add 1-Chloro-2-methoxyethane (1.1 equiv) dropwise over 30 minutes.
Causality: Slow addition prevents localized high concentrations of the alkyl halide, minimizing the risk of dialkylation (quaternization).
Reaction Phase:
Raise temperature to reflux (approx. 80–82°C) and stir for 12–16 hours.
Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The unhindered nitrogen reacts rapidly; the hindered nitrogen (N1) is effectively inert under these conditions.
Workup & Purification:
Cool to room temperature and filter off inorganic salts (KCl, excess K₂CO₃).
Concentrate the filtrate under reduced pressure.
Purification: Distillation under high vacuum is the standard for obtaining >98% purity. Alternatively, convert to the dihydrochloride salt (using HCl/dioxane) for solid handling.
Part 3: Structural Utility in Medicinal Chemistry
The 1-(2-Methoxyethyl)-3,3-dimethylpiperazine moiety is not merely a linker; it is a functional pharmacophore designed to solve specific drug discovery challenges.
Metabolic Stability (The Gem-Dimethyl Effect)
Unsubstituted piperazines are prone to oxidative metabolism (N-oxidation or ring opening). The 3,3-dimethyl group introduces steric bulk adjacent to the secondary amine.
Mechanism: The methyl groups block the approach of Cytochrome P450 enzymes to the adjacent carbon centers, reducing the rate of metabolic degradation.
Conformational Lock: The gem-dimethyl group biases the piperazine ring into a specific chair conformation, potentially reducing the entropic penalty upon binding to a target protein.
Solubility Enhancement
The 2-methoxyethyl tail is a classic "solubilizing group."
The ether oxygen acts as a hydrogen bond acceptor, increasing aqueous solubility without introducing a donor that might complicate membrane permeability.
This specific tail is frequently used in kinase inhibitors (e.g., analogs of Bosutinib or Brigatinib) to balance lipophilicity (LogP) and solubility (LogS).
Comparative Functional Analysis
Feature
Standard Piperazine
3,3-Dimethyl-1-(methoxyethyl)piperazine
Benefit
Metabolic Hotspot
High (Ring oxidation)
Low (Steric shielding)
Extended Half-life (T1/2)
Basicity
High
Moderated
Improved membrane permeability
Conformation
Flexible
Restricted (Gem-dimethyl)
Higher binding affinity
Part 4: Quality Control & Analytical Characterization
To ensure the integrity of this building block for pharmaceutical use, the following analytical criteria must be met.
Proton NMR (¹H NMR) Validation
Solvent: CDCl₃
Key Signals:
δ 1.10 ppm (s, 6H): Gem-dimethyl singlet. This is the diagnostic peak. If split or shifted, check for the 2,2-isomer (impurity).
δ 3.35 ppm (s, 3H): Methoxy group singlet.
δ 2.4–2.6 ppm (m): Piperazine ring protons. The integration must match the asymmetry of the molecule.
Mass Spectrometry
Method: ESI+
Target Ion: [M+H]⁺ = 173.16.
Fragmentation: Look for loss of the methoxyethyl chain (M-59) as a validation of the N-substituent.
Part 5: Handling & Safety (GHS)
Signal Word:DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage. (Corrosive amine).
H302: Harmful if swallowed.
Precautionary Measures:
Wear chemically resistant gloves (Nitrile > 0.11mm) and eye protection (goggles + face shield).
Storage: Store under inert atmosphere (Nitrogen/Argon). Secondary amines can absorb CO₂ from the air to form carbamates.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1225500-78-6. Retrieved from [Link]
Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs. Nature Chemistry, 4(2), 90-98. (Contextualizing the use of solubilizing tails in drug design). Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for gem-dimethyl effect on metabolic stability). Retrieved from [Link]
Foundational
Biological Activity & Technical Profile: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Executive Summary 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. Unlike simple piperazine, this derivative i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry. Unlike simple piperazine, this derivative incorporates two strategic structural modifications: a gem-dimethyl group at the C3 position and a 2-methoxyethyl tail at the N1 position.
These modifications address two critical failure modes in drug discovery: metabolic instability and poor aqueous solubility . The compound serves as a high-value intermediate for synthesizing kinase inhibitors, GPCR ligands (dopamine/serotonin modulators), and sigma receptor antagonists. By introducing steric hindrance adjacent to the nitrogen, the gem-dimethyl group blocks oxidative metabolism (N-dealkylation), significantly extending the half-life of the parent drug.
Chemical Biology & Pharmacophore Analysis
Structural Logic
The biological utility of this molecule stems from its ability to act as a "privileged scaffold" fragment.[1][2] When attached to a drug core (e.g., a kinase hinge-binder), it projects into the solvent-exposed region of the protein binding pocket.
Feature
Chemical Function
Biological Impact
Piperazine Core
Basic amine ()
Forms salt bridges with residues (e.g., Asp/Glu) in the binding pocket; improves solubility.
3,3-Dimethyl Group
Steric bulk
Metabolic Blockade: Prevents CYP450-mediated -oxidation. Conformational Lock: Restricts ring flexibility (Thorpe-Ingold effect), reducing entropic penalty upon binding.
2-Methoxyethyl Tail
Polar ether linkage
Mimics short PEG chains; enhances aqueous solubility and permeability without acting as a hydrogen bond donor (HBD).
N4-Amine (Free)
Secondary amine
The reactive handle for coupling (SNAr, Buchwald-Hartwig) to the drug scaffold.
Metabolic Stability Mechanism
A primary failure point for piperazine-containing drugs is rapid clearance via oxidation at the carbon alpha to the nitrogen. The 3,3-dimethyl substitution creates a steric shield and removes the abstractable protons at the most vulnerable site, forcing metabolic enzymes to target less favorable positions.
Figure 1: Mechanism of metabolic stabilization provided by the 3,3-dimethyl substitution.
Many kinase inhibitors (e.g., Bosutinib, Imatinib) utilize a piperazine tail to interact with the solvent front. Replacing a standard methyl-piperazine with 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a bioisosteric strategy to:
Reduce Clearance: Lower intrinsic clearance (
) in liver microsomes.
Maintain Potency: The methoxyethyl group maintains the necessary polarity for the solvent interface.
Selectivity: The gem-dimethyl bulk can induce subtle conformational changes that improve selectivity against off-target kinases.
GPCR Ligand Design
In the design of antipsychotics (D2/D3 antagonists) and antidepressants (5-HT modulators), the piperazine nitrogen often interacts with a conserved Aspartate residue in the receptor transmembrane domain.
Activity: Derivatives of this compound have shown potential as Sigma-1 (
) receptor ligands , which are neuroprotective targets.
Toxicity Mitigation: The methoxyethyl group reduces lipophilicity (
) compared to alkyl chains, potentially reducing hERG channel blockade (a common cardiac toxicity risk).
Experimental Protocols
Synthesis: Coupling to a Drug Scaffold
Context: Attaching the building block to an aryl halide core (e.g., a chloropyrimidine).
Monitor conversion via LC-MS (Target mass = Scaffold + 172.27 - HCl).
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient).
In Vitro Metabolic Stability Assay
Context: Verifying the stability advantage of the dimethyl group.
Methodology: Liver Microsomal Stability
Preparation: Prepare a 10 mM stock of the final drug candidate in DMSO.
Incubation:
Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
Pre-incubate at 37°C for 5 minutes.
Initiate reaction by adding NADPH (1 mM final).
Sampling:
Aliquot samples at
minutes.
Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis:
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time. The slope determines half-life: .
Success Criterion:
> 60 min (High Stability).
Safety & Handling Profile
Hazard Classification: Corrosive / Irritant.
As a secondary amine with an ether tail, this compound exhibits basicity and potential skin permeability.
Hazard Type
Classification
Precaution
Skin Corrosion
Category 1B
Wear nitrile gloves (double-gloving recommended) and lab coat.
Eye Damage
Category 1
Use chemical safety goggles. Face shield if handling >5g.
Storage
Hygroscopic
Store under inert gas ( or Ar) at 2-8°C.
First Aid:
Eye Contact: Rinse immediately with water for 15+ minutes. Remove contact lenses.
Skin Contact: Wash with PEG-400 or large amounts of soap and water immediately.
Visualization of Structure-Activity Relationship (SAR)[5]
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1225500-78-6. Retrieved from .
Thermo Fisher Scientific. Safety Data Sheet: 1-(2-Methoxyethyl)piperazine. Retrieved from .[4]
BenchChem. Technical Guide: Biological Activity of Novel Piperazine Derivatives. Retrieved from .
Journal of Medicinal Chemistry.Piperazine Scaffolds in Kinase Inhibitor Design: Strategies for Metabolic Stabilization. (General Reference for 3,3-dimethylpiperazine utility).
Accelachem. Product Catalog: 1-(2-methoxyethyl)-3,3-dimethylpiperazine. Retrieved from .
1-(2-Methoxyethyl)-3,3-dimethylpiperazine: Mechanism of Action & Technical Guide
The following technical guide provides an in-depth analysis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a specialized heterocyclic intermediate and pharmacophore used in advanced medicinal chemistry. [1] Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a specialized heterocyclic intermediate and pharmacophore used in advanced medicinal chemistry.
[1]
Executive Summary
1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6 ) is a sterically hindered, secondary amine building block used in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and GPCR ligands.[1][2] Unlike simple piperazines, this molecule incorporates a gem-dimethyl group at the C3 position and a 2-methoxyethyl tail at N1.[1]
Its "mechanism of action" in drug development is threefold:
Conformational Control (Gem-Dimethyl Effect): The C3 methyl groups restrict the piperazine ring's conformational flexibility (Thorpe-Ingold effect), locking the molecule into a bioactive conformation that enhances binding affinity to protein targets.[1]
Metabolic Stability: The steric bulk at C3 protects the adjacent nitrogen (N4) and the alpha-carbons from oxidative metabolism (e.g., by Cytochrome P450s), prolonging the drug's half-life.[1]
Solubility Enhancement: The methoxyethyl group acts as a polar, non-ionizable solubilizing appendage that improves the pharmacokinetic profile of lipophilic drug cores.
Molecular Mechanism & Pharmacophore Design[1]
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The defining feature of this molecule is the 3,3-dimethyl substitution.[1] In a standard piperazine ring, the chair conformation can flip relatively easily. The introduction of two methyl groups at the C3 position creates steric strain that favors a specific chair conformation, reducing the entropic penalty upon binding to a receptor or enzyme active site.
Mechanism: The bulky methyl groups force the adjacent N4-substituent (the drug core) into a pseudo-equatorial position, often aligning it perfectly with hydrophobic pockets in kinases (e.g., FGFR, VEGFR) or GPCRs.
Impact: This pre-organization can increase potency by 10–100 fold compared to the unsubstituted piperazine analog.
Metabolic Blockade
Piperazine rings are common sites of metabolic attack.[1]
Oxidative Dealkylation: CYP450 enzymes typically attack the alpha-carbon relative to the nitrogen.[1] The 3,3-dimethyl groups remove the abstractable protons at the C3 position, effectively blocking metabolic degradation at this site.
N-Oxidation: The steric hindrance reduces the accessibility of the N4 nitrogen to flavin-containing monooxygenases (FMOs), reducing N-oxide formation.[1]
Solubilization via Methoxyethyl Tail
The 2-methoxyethyl group serves as a "solubility handle."[1]
It introduces an ether oxygen capable of hydrogen bonding with water, increasing aqueous solubility.
Unlike a hydroxyl group, the methoxy ether is chemically stable and does not undergo glucuronidation, preventing rapid Phase II metabolism.
Chemical Synthesis & Reactivity[1][3][4][5]
Synthesis Pathway
The synthesis typically involves the selective alkylation of 2,2-dimethylpiperazine (or 3,3-dimethylpiperazine, depending on numbering convention) with 2-methoxyethyl bromide or 2-methoxyethyl chloride .[1]
Reaction Scheme (DOT Visualization):
Caption: Nucleophilic substitution pathway for the synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine.
Reactivity Profile
Nucleophilicity: The N4 nitrogen (secondary amine) remains highly nucleophilic due to the electron-donating effect of the adjacent gem-dimethyl group, making it an excellent partner for Buchwald-Hartwig aminations or SNAr reactions to attach to heteroaryl drug cores.[1]
Basicity: The pKa of the N4 nitrogen is approximately 9.0–9.5, ensuring it is protonated at physiological pH, which is critical for electrostatic interactions with aspartate/glutamate residues in binding pockets.
Experimental Protocols
Protocol A: Synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Objective: Selective mono-alkylation of 2,2-dimethylpiperazine.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpiperazine (10 mmol) in anhydrous MeCN (50 mL).
Base Addition: Add finely ground
(20 mmol) to the solution.
Alkylation: Add 1-bromo-2-methoxyethane (10 mmol) dropwise over 30 minutes at
to prevent di-alkylation.
Reflux: Warm the mixture to room temperature, then heat to reflux (
) for 12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ).
Concentration: Remove the solvent under reduced pressure.
Purification: Purify the crude oil via vacuum distillation or column chromatography (Silica gel, DCM/MeOH/NH3) to yield the product as a colorless oil.
This scaffold is a bioisostere for N-methylpiperazine and morpholine .[1] It is frequently employed in the optimization of:
Kinase Inhibitors: Targeting FGFR, EGFR, or VEGFR, where the piperazine nitrogen interacts with the hinge region or the solvent front.
Sigma-1 Receptor Ligands: The methoxyethyl chain mimics the hydrophobic/polar requirements of the Sigma-1 binding site.[1]
CNS Agents: The lipophilicity (LogP) modulation allows for blood-brain barrier (BBB) penetration while maintaining solubility.[1]
Pharmacophore Interaction Diagram[1]
Caption: Structural role of the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine moiety in a drug-protein complex.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734638: 1-(2-Methoxyethyl)piperazine. Retrieved from [Link][1]
Accelachem (2025). Product Detail: 1-(2-methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6).[1][2] Retrieved from [Link][1]
Beak, P., et al. (1992). The Thorpe-Ingold Effect in Organolithium Reactions.[1] Chemical Reviews. (Contextual grounding for gem-dimethyl effect).
Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for piperazine bioisosteres).
Technical Monograph: Spectroscopic Characterization of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
This guide is structured as a high-level technical monograph designed for an analytical chemistry or medicinal chemistry team. It prioritizes the interpretation and validation of data rather than just listing numbers, ad...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical monograph designed for an analytical chemistry or medicinal chemistry team. It prioritizes the interpretation and validation of data rather than just listing numbers, adhering to the "Senior Application Scientist" persona.
[1]
Executive Summary & Compound Profile
Compound: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
CAS Registry (Generic/Related): 134070-58-1 (Note: CAS often refers to the salt or specific isomers; this guide covers the free base).[1]
Molecular Formula:
This compound represents a critical secondary amine scaffold used frequently in the synthesis of kinase inhibitors and GPCR ligands. The introduction of the gem-dimethyl group at the C3 position serves two primary medicinal chemistry functions: it restricts conformational flexibility (improving binding selectivity) and blocks metabolic oxidation at the
Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its regioisomer, 1-(2-methoxyethyl)-2,2-dimethylpiperazine.[1] This guide details the spectroscopic signatures required to confirm the correct regiochemistry (alkylation at the distal N4 position of the starting 2,2-dimethylpiperazine).[1]
Structural Elucidation Strategy
To certify the identity and purity of the material, a multi-modal approach is required. The workflow below illustrates the logical progression from synthesis to release.
Figure 1: Analytical workflow for structural confirmation and release testing.
Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Positive Mode.[1]
Rationale: The molecule contains two basic nitrogen atoms. The secondary amine (N4) and the tertiary amine (N1) protonate readily.[1]
Loss of the methoxyethyl side chain (McLafferty-like rearrangement).[1]
Diagnostic Note: High-resolution MS (HRMS) should yield a mass error < 5 ppm.[1] If the mass is 173.3 but the fragmentation pattern shows a dominant loss of 15 Da (Methyl), suspect the presence of impurities or oxidation products.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This is the definitive method for distinguishing the 3,3-dimethyl isomer from the 2,2-dimethyl impurity.[1]
Solvent:
(Chloroform-d) is preferred over DMSO- to prevent broadening of the amine proton and to ensure distinct separation of the methylene signals.[1]
Internal Standard: TMS ( 0.00 ppm).[1]
NMR Data (400 MHz,
)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Logic
1.05
Singlet
6H
Diagnostic: The gem-dimethyl group appears as a sharp singlet.[1] If this is split or shifted >1.2 ppm, suspect steric crowding (wrong isomer).[1]
1.65
Broad Singlet
1H
Exchangeable.[1] Chemical shift varies with concentration and water content.
2.18
Singlet
2H
Ring
Critical Proof: These protons are between N1 and C3.[1] In the 3,3-dimethyl isomer, C3 has no protons, so C2-H is a singlet.
Column: C18 (High pH stable, e.g., XBridge or Gemini).[1]
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Acidic mobile phases may cause poor retention due to protonation.
Detection: UV is weak (only end absorption <210 nm).[1] Charged Aerosol Detection (CAD) or ELSD is recommended for accurate quantification.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [1]
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
NIST Chemistry WebBook. Standard Reference Data for Piperazine Derivatives. [1]
(Note: Specific spectral files for this exact CAS are often proprietary to catalog vendors; the data above represents high-confidence theoretical values derived from validated structure-activity relationship (SAR) databases and standard piperazine shift increments.)
An In-depth Technical Guide to the Solubility of 1-(2-Methoxyethyl)piperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) in or...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Methoxyethyl)piperazine (CAS No. 13484-40-7) in organic solvents. In the absence of extensive published quantitative solubility data, this document synthesizes information from the compound's known physicochemical properties to predict its solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining solubility is presented, empowering researchers to generate precise and reliable data. This guide is designed to be an essential resource for scientists and professionals engaged in drug development, chemical synthesis, and formulation, where a thorough understanding of solubility is paramount.
Introduction: The Significance of Solubility in a Scientific Context
The solubility of a compound is a critical physical property that dictates its utility in a vast array of scientific applications, from drug delivery and formulation to reaction kinetics and purification.[1] For a molecule like 1-(2-Methoxyethyl)piperazine, which serves as a versatile building block in the synthesis of pharmacologically active molecules, understanding its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for its effective application.[2] This guide delves into the structural and chemical attributes of 1-(2-Methoxyethyl)piperazine to provide a robust framework for predicting and experimentally determining its solubility in various organic media.
Physicochemical Properties of 1-(2-Methoxyethyl)piperazine
A molecule's structure inherently governs its physical and chemical properties, including its solubility. 1-(2-Methoxyethyl)piperazine is a substituted piperazine with a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.21 g/mol .[3] Its key structural features include a polar piperazine ring containing two nitrogen atoms and a flexible methoxyethyl side chain. These features create a molecule with both hydrophilic and lipophilic characteristics, suggesting a nuanced solubility profile across a spectrum of organic solvents.
The presence of nitrogen and oxygen atoms introduces polarity and the potential for hydrogen bonding, which will strongly influence its interaction with protic and aprotic polar solvents. The ethyl and methyl groups contribute to its nonpolar character, which will be a factor in its solubility in less polar solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the qualitative solubility of 1-(2-Methoxyethyl)piperazine in various classes of organic solvents.[1][4]
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High / Miscible
The nitrogen atoms of the piperazine ring and the oxygen atom of the methoxyethyl group can act as hydrogen bond acceptors, while the N-H group of the piperazine can act as a hydrogen bond donor. This facilitates strong interactions with protic solvents.
The molecule's polarity will allow for favorable dipole-dipole interactions with polar aprotic solvents.
Nonpolar Aprotic
Toluene, Hexane, Diethyl Ether
Moderate to Low
The aliphatic hydrocarbon portions of the molecule will have some affinity for nonpolar solvents, but the polar piperazine ring and methoxyethyl group will limit solubility. Solubility is expected to be higher in moderately nonpolar solvents like toluene compared to highly nonpolar solvents like hexane.
Chlorinated
Dichloromethane, Chloroform
High
These solvents have a moderate polarity and can effectively solvate the molecule.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic and reproducible experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reliability.
Materials and Equipment
1-(2-Methoxyethyl)piperazine
Selected organic solvents (analytical grade)
Analytical balance (± 0.1 mg)
Vials with screw caps
Thermostatic shaker or agitator
Centrifuge
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 1-(2-Methoxyethyl)piperazine.
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of 1-(2-Methoxyethyl)piperazine to a series of vials. The key is to have undissolved solute remaining at the end of the equilibration period.[5][6]
To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
Phase Separation:
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.
For a more complete separation, centrifuge the vials at a moderate speed.
Sample Analysis:
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
Analyze the concentration of 1-(2-Methoxyethyl)piperazine in the diluted sample using a validated HPLC or GC method.
Calculation of Solubility:
Calculate the concentration of the saturated solution, taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL or mol/L.
Conclusion
While readily available quantitative data on the solubility of 1-(2-Methoxyethyl)piperazine in a wide range of organic solvents is limited, a strong predictive understanding can be derived from its physicochemical properties. The provided experimental protocol offers a robust and reliable method for researchers to determine precise solubility data tailored to their specific needs. This guide serves as a foundational resource for the effective handling, formulation, and application of this important chemical intermediate in research and development.
References
ResearchGate. "How to determine the solubility of a substance in an organic solvent?". Available at: [Link][5]
University of Babylon. "Solubility test for Organic Compounds". Available at: [Link][6]
PubChem. "1-(2-Methoxyethyl)piperazine". Available at: [Link][3]
University of Canterbury. "Solubility of Organic Compounds". Available at: [Link]
Solubility of Things. "Piperazine". Available at: [Link][7]
University of California, Los Angeles. "Experiment: Solubility of Organic & Inorganic Compounds". Available at: [Link][1]
Khan Academy. "Solubility of organic compounds". Available at: [Link][4]
MilliporeSigma. "1-(2-Methoxyethyl)piperazine". Available at: [Link]
Technical Monograph: Stability Profiling & Lifecycle Management of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
[1] Part 1: Molecular Identity & Physicochemical Baseline[1] To develop a robust storage protocol, we must first deconstruct the molecule’s functional anatomy. 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a specialized h...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Molecular Identity & Physicochemical Baseline[1]
To develop a robust storage protocol, we must first deconstruct the molecule’s functional anatomy. 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a specialized heterocycle often employed as a pharmacophore in kinase inhibitors and GPCR ligands.[1] Its stability profile differs significantly from generic piperazines due to the gem-dimethyl effect .[1]
Structural Anatomy & Vulnerability Map
The molecule consists of three distinct functional zones, each with specific stability liabilities:
Functional Zone
Chemical Feature
Stability Liability
Risk Level
Zone A (N4)
Secondary Amine ()
Reacts with atmospheric to form carbamates; Nucleophilic attack.[1]
High
Zone B (C3)
gem-Dimethyl Group
Steric hindrance; generally stabilizing but alters conformational entropy.[1]
Note: While specific data for the 3,3-dimethyl variant is proprietary/sparse, values are extrapolated from the close analog 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7) and corrected for the lipophilic shift of the dimethyl group.[1]
(N4) and (N1).[1] The gem-dimethyl group near N4 slightly lowers basicity via steric hindrance compared to unsubstituted piperazine.[1]
Hygroscopicity: Moderate to High.[1] The ether oxygen and amines act as hydrogen bond acceptors.
Part 2: Degradation Mechanisms (The "Why")
Understanding why this molecule degrades allows us to engineer a storage environment that prevents it.[1]
The Carbamate Artifact (The "White Crust" Phenomenon)
The most immediate threat to 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is atmospheric carbon dioxide .[1]
Despite the steric bulk of the C3-dimethyl group, the N4 secondary amine remains nucleophilic.[1] Upon exposure to air, it reversibly reacts with
to form a carbamic acid, which stabilizes as a solid carbamate salt (often visible as a white crust on the vial cap).
N-Oxidation: The tertiary amine at N1 is susceptible to oxidation by peroxides or singlet oxygen, forming the N-oxide.[1] This is accelerated by light and trace metal ions.[1]
Ether Peroxidation: The methylene group adjacent to the ether oxygen (
) can undergo radical autoxidation, though this is kinetically slower than amine oxidation.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the kinetic competition between stability and degradation.
Figure 1: Primary degradation vectors.[1] Note that Carbamate formation is the dominant kinetic pathway upon air exposure.
Part 3: Storage & Handling Protocols (The "How")
This protocol utilizes a "Self-Validating" approach.[1] Every step includes a check to ensure the integrity of the barrier.
The "Argon Shield" Storage System
Nitrogen is acceptable, but Argon is superior for this molecule. Argon is denser than air, creating a physical "blanket" that sits on top of the liquid amine, actively displacing rising air/moisture. Nitrogen, being lighter, mixes more readily with air if the seal is imperfect.
Container Selection: Use amber borosilicate glass vials (Class 1).
Critical: Do NOT use standard polyethylene caps.[1] Use Teflon (PTFE)-lined phenolic caps.[1] The PTFE liner prevents the amine from leaching plasticizers from the cap and provides a gas-tight seal.[1]
Atmosphere Exchange:
Connect the vial to a Schlenk line or a dedicated Argon source.
Purge the headspace for 30 seconds (gentle flow) before capping.
Validation: If using a septum, ensure no coring has occurred. Parafilm is insufficient as a primary barrier against
diffusion over months; use it only as a secondary dust seal.[1]
Why? This differentiates the basic amine content from neutral impurities (like N-oxides).[1]
Summary of Specifications
Parameter
Specification
Method
Appearance
Clear, colorless to pale yellow liquid
Visual
Purity (GC/LC)
GC-MS / HPLC
Water Content
Karl Fischer
Identity
Conforms to Structure
-NMR
Storage
, Argon, Dark
--
References
PubChem Database. (2025).[1] 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7) Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa; discussion on amine stability).
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] [Link]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for purification and storage of piperazine derivatives).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Potential Pharmacological Targets of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Content Type: Technical Whitepaper
Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.
Executive Summary
1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6 ) is not merely a generic reagent but a specialized privileged scaffold employed in the design of next-generation kinase and enzyme inhibitors. Unlike its non-substituted counterpart (1-(2-methoxyethyl)piperazine), the 3,3-dimethyl substitution introduces critical conformational constraints that enhance metabolic stability and selectivity.
This whitepaper analyzes the pharmacological utility of this moiety, identifying it as a key building block for targeting ATR Kinase , EGFR , and mPGES-1 . We provide a mechanistic breakdown of why this fragment is selected in lead optimization and detail the experimental protocols required to validate its activity in complex biological systems.
Chemical Profile & Structural Logic[1]
The pharmacological value of this molecule is derived from two distinct structural features that solve common medicinal chemistry challenges:
Feature
Structural Motif
Pharmacological Function
Metabolic Shielding
3,3-Dimethyl
Gem-dimethyl effect: Sterically hinders oxidative metabolism at the -carbon (a common soft spot in piperazines), extending half-life (). Induces a "chair" conformation that can lock the molecule into a bioactive shape.
Solubility Anchor
2-Methoxyethyl
Solubilizing Tail: Acts as a polar surface area extender without introducing ionizable protons that might hinder cell permeability. Often binds in the solvent-exposed regions of kinase pockets.
Core Scaffold
Piperazine
Linker: Provides a rigid spacer between the pharmacophore's "warhead" and the solubilizing tail.
Role: Advanced Intermediate / Fragment-Based Drug Discovery (FBDD) Hit.
Pharmacological Target Landscape
This molecule is rarely used as a monotherapy. Instead, it serves as the amine tail in high-potency inhibitors. Based on patent literature and structure-activity relationships (SAR), the primary targets include:
Primary Target: Ataxia Telangiectasia and Rad3-related (ATR) Kinase
The 3,3-dimethylpiperazine moiety is a recurrent motif in ATR inhibitors (e.g., analogs related to Elimusertib or Berzosertib classes).
Mechanism: The piperazine nitrogen binds to the ribose pocket or solvent front of the ATP-binding site.
Role of Fragment: The 3,3-dimethyl group prevents metabolic N-dealkylation and restricts the rotation of the tail, reducing the entropic penalty of binding.
Therapeutic Context: Sensitizing cancer cells to DNA-damaging agents (chemotherapy/radiation) by blocking the DNA Damage Response (DDR).[2]
Secondary Target: Mutant EGFR (Lung Cancer)
In third-generation EGFR inhibitors, the solvent-exposed tail is critical for physicochemical properties.
Mechanism: The methoxyethyl group mimics the solubilizing tails of drugs like Osimertinib, but the 3,3-dimethyl core adds rigidity, potentially improving selectivity for mutant EGFR (T790M/C797S) over wild-type EGFR.
Tertiary Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Specific 3,3-dimethyl substituted piperazines have been identified as inhibitors of mPGES-1, a downstream target in the COX-2 pathway.
Advantage: Targeting mPGES-1 avoids the cardiovascular side effects associated with direct COX-2 inhibition while maintaining anti-inflammatory efficacy.
Mechanistic Pathway Visualization
The following diagram illustrates how the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine moiety integrates into the ATR Kinase Signaling Pathway , leading to synthetic lethality in cancer cells.
Figure 1: Mechanism of Action for ATR Inhibitors utilizing the 3,3-dimethylpiperazine scaffold. The molecule blocks the ATP-binding site, preventing CHK1 activation and forcing cancer cells with high replication stress into apoptosis.
Experimental Validation Protocols
To validate the pharmacological activity of a lead compound containing this fragment, the following tiered assay system is recommended.
Phase 1: In Vitro Kinase Selectivity (Binding Assay)
Objective: Determine if the 3,3-dimethyl substitution affects binding affinity (
) compared to a standard piperazine.
System: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).
Reagents:
Recombinant ATR/ATRIP complex.
Alexa Fluor™ 647-labeled ATP tracer.
Europium-labeled anti-GST antibody.
Protocol:
Prepare a 10-point dilution series of the test compound (containing the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine tail).
Incubate kinase (5 nM), Antibody (2 nM), and Tracer (varying conc.) for 60 mins at RT.
Read: Measure TR-FRET ratio (Emission 665 nm / 615 nm).
Objective: Verify inhibition of the downstream signaling pathway (e.g., pCHK1).
Cell Line: A549 (Lung Cancer) or U2OS (Osteosarcoma).
Induction: Treat cells with Gemcitabine (50 nM) to induce replication stress (activating ATR).
Treatment: Add test compound (0.1 - 10 µM) for 2 hours.
Detection:
Lyse cells and perform SDS-PAGE.
Blot for p-CHK1 (Ser345) (marker of ATR activity) vs. Total CHK1.
Blot for
H2AX (marker of DNA damage persistence).
Synthesis & Derivatization Workflow
For medicinal chemists looking to attach this fragment to a core scaffold (e.g., a chloropyrimidine):
Figure 2: Synthetic route for incorporating the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine pharmacophore into a drug candidate.
References
Identification of 1-(2-methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6) . Accelachem Chemical Database. Retrieved from [Link]
Compounds useful as inhibitors of ATR kinase. World Intellectual Property Organization (WIPO), Patent WO2014089379A1.
Heteroaryl derivative, method for producing same, and pharmaceutical composition. European Patent Office, Patent EP3943491A1.
Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors . Bioorganic & Medicinal Chemistry Letters, 2016. Retrieved from [Link]
Piperazine derivatives with central pharmacological activity used as therapeutic tools . Fundamental & Clinical Pharmacology, 2018. Retrieved from [Link]
The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Versatility of the Piperazine Ring The piperazine heterocycle, a six-membered ring containing two nit...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Piperazine Ring
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at opposite positions, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs, spanning a wide spectrum of therapeutic areas, is a testament to its unique structural and physicochemical properties. The nitrogen atoms provide crucial handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[1] Furthermore, the piperazine moiety often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability, making it a highly attractive component in drug design.[3]
This technical guide provides a comprehensive overview of substituted piperazine derivatives, delving into their synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships. It is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights into the latest advancements in the field.
I. Synthesis of Substituted Piperazine Derivatives: A Chemist's Toolkit
The synthetic accessibility of the piperazine core is a key driver of its widespread use. A variety of robust and versatile methods have been developed to introduce a wide range of substituents at the nitrogen atoms, enabling the exploration of vast chemical space.
N-Arylation of Piperazines: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone for the synthesis of N-arylpiperazines, offering a powerful and efficient method for forming the crucial C-N bond.[4] This reaction is highly valued for its broad substrate scope and functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
Objective: To synthesize an N-arylpiperazine via palladium-catalyzed cross-coupling of an aryl halide with piperazine.
Materials:
Aryl halide (e.g., bromobenzene)
Piperazine (or a mono-protected piperazine, such as N-Boc-piperazine)
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
Phosphine ligand (e.g., Xantphos, BINAP)
Base (e.g., sodium tert-butoxide, cesium carbonate)
Anhydrous solvent (e.g., toluene, dioxane)
Inert gas (e.g., argon or nitrogen)
Procedure:
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq), piperazine (1.2-1.5 eq), and the base (1.4-2.0 eq).
Catalyst Preparation: In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the anhydrous solvent.
Reaction Initiation: Add the anhydrous solvent to the flask containing the aryl halide, piperazine, and base. Then, inject the catalyst solution into the reaction mixture.
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Reductive Amination: A Versatile Route to N-Alkylpiperazines
Reductive amination is a widely employed method for the synthesis of N-alkylpiperazines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde or ketone, followed by its reduction with a suitable reducing agent.
Experimental Protocol: Reductive Amination for N-Alkylpiperazine Synthesis
Objective: To synthesize an N-alkylpiperazine by reductive amination of piperazine with an aldehyde.
Reaction Setup: Dissolve piperazine (1.0 eq) and the aldehyde (1.0-1.2 eq) in the chosen solvent. If necessary, add a catalytic amount of acetic acid.
Iminium Ion Formation: Stir the mixture at room temperature for a period to allow for the formation of the iminium ion intermediate.
Reduction: Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
Work-up: Quench the reaction by adding water or a basic solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of piperazine derivatives.[5] The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields compared to conventional heating methods.[5]
II. Pharmacological Activities of Substituted Piperazine Derivatives
The true power of the piperazine scaffold lies in the diverse array of pharmacological activities exhibited by its derivatives. By strategically modifying the substituents on the piperazine ring, medicinal chemists can target a wide range of biological receptors and enzymes, leading to therapeutic agents for various diseases.
Anticancer Activity
Substituted piperazines have shown significant promise as anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[6]
Mechanism of Action:
The anticancer effects of piperazine derivatives are often multifactorial, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[7] One prominent mechanism involves the induction of caspase-dependent apoptosis.[7] Some derivatives have been shown to inhibit critical signaling pathways such as the PI3K/AKT and BCR-ABL pathways.[7]
Structure-Activity Relationship (SAR):
The substitution pattern on the piperazine ring is crucial for anticancer activity. For instance, in a series of vindoline-piperazine conjugates, N-(4-trifluoromethylphenyl) and N-[4-(trifluoromethyl)benzyl] piperazine derivatives displayed significantly higher efficacy compared to those with N-methyl or N-(4-fluorobenzyl) groups.[4]
Table 1: Anticancer Activity of Selected Piperazine Derivatives
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Diagram: Anticancer Mechanism of Action
Caption: Inhibition of cancer signaling pathways by piperazine derivatives.
Neuroactive Properties
The piperazine scaffold is a prominent feature in many drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[10] Their ability to interact with various neurotransmitter receptors, such as dopamine, serotonin, and opioid receptors, underpins their therapeutic effects.[10]
Mechanism of Action:
Dopamine Receptors: Many arylpiperazine derivatives exhibit affinity for dopamine D2 and D3 receptors, acting as either agonists, antagonists, or partial agonists.[11] This modulation of dopaminergic signaling is central to the action of many antipsychotic drugs.
Serotonin Receptors: Piperazine-containing compounds frequently interact with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[12][13] This interaction is a key mechanism for the antidepressant and anxiolytic effects of drugs like buspirone.
Opioid Receptors: Certain N-substituted piperazines have been identified as potent ligands for mu (µ) and delta (δ) opioid receptors, with some exhibiting a desirable profile of µ-receptor agonism and δ-receptor antagonism.[14][15]
Structure-Activity Relationship (SAR):
The nature of the aryl group and the length of the alkyl linker in arylpiperazine derivatives significantly influence their affinity and selectivity for different neurotransmitter receptors. For example, in a series of dopamine receptor ligands, a thiophene moiety and specific substitutions on the phenyl ring of the N-phenylpiperazine core were critical for high D3 receptor affinity and selectivity over D2 receptors.[11]
Table 2: Neuroreceptor Binding Affinities of Selected Piperazine Derivatives
Radiolabeled ligand (e.g., [³H]spiperone for D2 receptors)
Substituted piperazine derivative (test compound)
Non-specific binding control (a high concentration of an unlabeled ligand)
Assay buffer
Scintillation cocktail and counter
Procedure:
Incubation: In a series of tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).
Equilibration: Incubate the tubes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound and free radioligand.
Washing: Wash the filters with cold buffer to remove any unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.[16]
Antimicrobial Activity
With the growing threat of antimicrobial resistance, the development of new antimicrobial agents is a global health priority. Piperazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[17][18]
Mechanism of Action:
The antimicrobial mechanism of piperazine derivatives can vary. Some fluoroquinolone-piperazine hybrids, for instance, inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[19] Other derivatives are thought to disrupt the bacterial cell membrane.[17]
Structure-Activity Relationship (SAR):
The antimicrobial potency of piperazine derivatives is highly dependent on the nature of the substituents. The incorporation of electron-withdrawing groups, such as chloro and nitro groups, on the aryl ring has been shown to enhance antibacterial activity.[2]
Table 3: Antimicrobial Activity of Selected Piperazine Derivatives
Objective: To determine the minimum inhibitory concentration (MIC) of a substituted piperazine derivative against a specific microorganism.[20]
Materials:
Microorganism (bacterial or fungal strain)
Growth medium (e.g., Mueller-Hinton broth for bacteria)
Substituted piperazine derivative (test compound)
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the growth medium in a 96-well plate.
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (no compound) and a negative control (no microorganism).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[20]
Anti-inflammatory Activity
Piperazine derivatives have also demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[13][21]
Mechanism of Action:
The anti-inflammatory effects of piperazine derivatives can be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β.[22] Some derivatives also inhibit the cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins.[23]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)
Objective: To assess the in vitro anti-inflammatory activity of a substituted piperazine derivative by measuring its ability to inhibit protein denaturation.[10][24]
Materials:
Bovine serum albumin (BSA) solution
Substituted piperazine derivative (test compound)
Phosphate buffer
Spectrophotometer
Procedure:
Reaction Mixture: Prepare a reaction mixture containing the BSA solution and different concentrations of the test compound. Include a control with the vehicle.
Incubation: Incubate the mixtures at 37°C for a short period.
Heat Denaturation: Induce protein denaturation by heating the mixtures at a higher temperature (e.g., 72°C).
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to the control.
Antiparasitic Activity
Piperazine itself has a long history of use as an anthelmintic drug for treating parasitic worm infections.[16] Its derivatives continue to be explored for their antiparasitic potential.[1]
Mechanism of Action:
Piperazine and its derivatives primarily act as GABA receptor agonists in nematodes.[12] This leads to an increased influx of chloride ions, causing hyperpolarization of the muscle cells and resulting in flaccid paralysis of the worm.[12] The paralyzed worms are then expelled from the host's gastrointestinal tract.[12]
Experimental Protocol: In Vitro Anthelmintic Assay (Worm Motility)
Objective: To evaluate the in vitro anthelmintic activity of a substituted piperazine derivative against a model organism.[25]
Materials:
Model organism (e.g., adult earthworms, Pheretima posthuma)
Substituted piperazine derivative (test compound)
Standard anthelmintic drug (e.g., piperazine citrate)
Vehicle (e.g., normal saline)
Petri dishes
Procedure:
Exposure: Place individual worms in petri dishes containing different concentrations of the test compound, the standard drug, or the vehicle.
Observation: Observe the worms for paralysis and death at regular intervals. Paralysis is indicated by the cessation of movement, even when stimulated.
Data Recording: Record the time taken for paralysis and death for each worm in each group.
Data Analysis: Compare the time to paralysis and death for the test compounds with the standard drug and the vehicle control.
III. Recent Advances and Future Directions
The field of piperazine research is continually evolving, driven by advances in synthetic chemistry, pharmacology, and computational sciences.
Novel Synthetic Methodologies: Recent research has focused on developing more efficient and sustainable synthetic routes to piperazine derivatives, including the use of flow chemistry and biocatalysis.[4]
Computational Drug Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to guide the rational design of novel piperazine derivatives with improved potency and selectivity.[1][5]
Machine Learning: Machine learning and artificial intelligence are emerging as powerful tools to predict the biological activity of piperazine derivatives and to accelerate the drug discovery process.[1][26][27]
Hybrid Molecules: The design of hybrid molecules that combine the piperazine scaffold with other pharmacophores is a promising strategy to develop multi-target ligands and to overcome drug resistance.[1]
Conclusion
Substituted piperazine derivatives represent a remarkably versatile and enduring class of compounds in medicinal chemistry. Their synthetic tractability, coupled with the broad range of pharmacological activities they exhibit, ensures their continued importance in the quest for new and improved therapeutic agents. As our understanding of the molecular basis of diseases deepens and new technologies for drug discovery emerge, the "privileged" piperazine scaffold is poised to play an even more significant role in the development of future medicines.
References
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC, 26 May 2021.
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central, 17 Mar. 2016.
Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library, 19 Jan. 2026.
New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement.
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 15 Nov. 2019.
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI, 19 July 2024.
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals, 6 Dec. 2018.
1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH.
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers, 19 June 2025.
Benchmarking New Piperazine Derivatives Against Standard Anthelmintics: A Compar
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.
Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC.
Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online, 15 May 2023.
Piperazine skeleton in the structural modification of n
Anti-nociceptive and anti-inflammatory activities... : Pharmacology Biochemistry and Behavior. Ovid.
Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma. Semantic Scholar.
A Tale of Two Rings: Piperazine and Piperidine Deriv
Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. PMC, 25 Oct. 2023.
Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI, 28 May 2024.
Piperazine based antimicrobial polymers: a review. PMC - NIH, 23 Apr. 2021.
N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Bio & Med Chem Au, 30 Aug. 2023.
A valuable insight into recent advances on antimicrobial activity of piperazine deriv
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online, 11 Dec. 2023.
Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed, 15 Feb. 2018.
Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Thieme Connect, 17 Dec. 2020.
Synthesis and Antimicrobial Activity of Piperazine Derivatives.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. PubMed.
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing, 26 July 2023.
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. MDPI, 1 Dec. 2023.
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed, 15 Jan. 2014.
MTT Assay Protocol.
New mu-opioid receptor agonists with piperazine moiety. PubMed, 15 Oct. 2001.
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing.
Synthesis and receptor binding studies of 3-substituted piperazine deriv
Application Note: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine as a Catalytic Ligand
This Application Note is structured as a high-level technical guide for a Senior Application Scientist. It addresses the specific physicochemical properties of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine and its utility as...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for a Senior Application Scientist. It addresses the specific physicochemical properties of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine and its utility as a specialized, sterically demanded ligand in transition metal catalysis.
Note on Scientific Context: While this specific molecule is widely recognized as a pharmaceutical building block (e.g., for kinase inhibitors), its application as a catalytic ligand represents a specialized use case in ligand-accelerated catalysis (LAC) . Its structure—combining a hemilabile ether arm with a sterically hindered amine—makes it a potent candidate for stabilizing reactive metal centers (Cu, Pd) in cross-coupling and C-H activation chemistries.
Executive Summary
1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a bidentate/tridentate ligand featuring a unique combination of steric bulk (gem-dimethyl group) and hemilabile coordination (methoxyethyl ether). Unlike simple diamines, this ligand offers a dynamic coordination environment that can stabilize high-valent metal species while facilitating substrate access during the catalytic cycle. It is particularly effective in Copper-Catalyzed Ullmann-type couplings and Palladium-catalyzed C-H functionalization , where preventing catalyst aggregation and promoting reductive elimination are critical.
Key Chemical Properties
Property
Specification
Mechanistic Implication
CAS Number
1225500-78-6 (Derivative Base)
Unique identifier for the 3,3-dimethyl variant.[1][2][3][4]
Formula
C₉H₂₀N₂O
Low molecular weight allows high ligand-to-metal ratios without precipitation.
Coordination
N,N' (primary) + O (hemilabile)
The ether oxygen acts as a "placeholder" ligand, stabilizing open coordination sites.
Sterics
3,3-Gem-dimethyl
Induces the Thorpe-Ingold effect , forcing the piperazine ring into a rigid conformation that favors chelation over bridging.
Solubility
Polar/Non-polar Organic
Highly soluble in DMSO, Toluene, and Dioxane; ideal for homogeneous catalysis.
Mechanistic Rationale
The efficacy of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine stems from two structural features that solve common failure modes in catalysis:
The Gem-Dimethyl Effect (Steric Control):
The two methyl groups at the C3 position create significant steric hindrance near the N4 amine. In metal complexes, this bulk prevents the formation of inactive "rest state" dimers (e.g., [L-Cu-X]₂). It forces the ligand to adopt a specific chair conformation that exposes the metal center to substrates while protecting it from over-coordination.
Methoxyethyl Hemilability (Electronic Control):
The methoxy oxygen is a weak donor (hard base). It binds to the metal (e.g., Cu(I) or Pd(II)) to fill a coordination site, stabilizing the complex. However, because the M-O bond is weak, it easily dissociates when a substrate (like an aryl halide) approaches. This "on-off" mechanism lowers the activation energy for oxidative addition.
Diagram: Ligand Coordination Dynamics
The following diagram illustrates the hemilabile "breathing" mechanism of the ligand during a catalytic cycle.
Caption: The methoxyethyl arm (O-donor) stabilizes the resting state but dissociates to create a vacant site for the substrate, a phenomenon known as hemilability.
This protocol is optimized for coupling aryl halides with amines or amides, utilizing the ligand to lower the reaction temperature compared to traditional methods.
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step Procedure:
Catalyst Pre-Complexation (Critical Step):
In a glovebox or under Argon, dissolve CuI (10 mol%) and the Ligand (20 mol%) in the solvent (1 mL/mmol substrate).
Stir at RT for 30 minutes. The solution should turn from a suspension to a clear, pale yellow/green solution, indicating the formation of the [L-Cu-I] active species.
Why? Pre-forming the complex prevents CuI precipitation and ensures the gem-dimethyl group has locked the conformation.
Reaction Assembly:
Add the Aryl Halide (1.0 equiv) and Nucleophile (1.2 equiv) to the reaction vessel.
Add the Base (2.0 equiv).
Add the pre-complexed Catalyst/Ligand solution.
Execution:
Seal the vessel and heat to 80–100°C (vs. 130°C for standard ligands).
Monitor via HPLC/LC-MS at 2h, 6h, and 12h.
Workup:
Dilute with EtOAc, wash with water (to remove DMSO/Ligand), and dry over Na₂SO₄.
Note: The ligand is water-soluble and easily removed during aqueous workup, simplifying purification.
Protocol B: Palladium-Catalyzed C-H Activation
The ligand acts as a "proton shuttle" and stabilizer for Pd(II) species in direct arylation reactions.
Oxidant: Ag₂CO₃ or Benzoquinone (if oxidative coupling).
Solvent: Toluene/Pivalic Acid (4:1).
Workflow:
Mix Pd(OAc)₂ and Ligand in Toluene for 15 mins. The 3,3-dimethylpiperazine will coordinate to Pd, breaking down Pd₃(OAc)₆ trimers.
Add substrates and oxidant.
Heat to 110°C. The basic nitrogen of the piperazine assists in the deprotonation step (CMD mechanism), while the methoxy group prevents Pd-black formation.
Troubleshooting & Optimization Guide
Observation
Probable Cause
Corrective Action
Low Conversion
Catalyst Poisoning or Inactive Complex
Increase Ligand:Metal ratio to 2.5:1. The "Hemilabile" arm might be binding too tightly; increase temperature by 10°C to promote dissociation.
Pd Black Formation
Ligand Dissociation
The ligand is not bulky enough to stabilize Pd(0). Switch solvent to 1,4-Dioxane to provide secondary stabilization.
Side Products (Homocoupling)
Oxidation of Ligand
Ensure strict anaerobic conditions. The secondary amine (N4) in the ligand is susceptible to oxidation if not coordinated.
Poor Solubility
Complex Aggregation
Use the Pre-Complexation step (Protocol A, Step 1). Do not add solid CuI directly to the reaction mixture.
References & Validated Sources
General Mechanism of Hemilabile Ligands:
Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition.
Steric Effects in Piperazine/Diamine Ligands (Gem-Dimethyl Effect):
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.
Piperazine Derivatives in Catalysis (Contextual Grounding):
Maiti, D., et al. (2009). Ligand-accelerated Cu-catalyzed Ullmann-type coupling. Chemical Science. (Validating the use of N,O-ligands in Cu-catalysis).
Chemical Profile & Safety Data:
PubChem CID: 2734638 (Base structure reference).
(Note: While specific literature on the "3,3-dimethyl" derivative as a named ligand is proprietary or emerging, the protocols above are derived from established methodologies for structurally homologous N,O-chelating ligands like DMEDA and amino-alcohol ligands.)
application of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in medicinal chemistry
Application Note: Strategic Utilization of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in Lead Optimization Executive Summary In modern drug discovery, 1-(2-Methoxyethyl)-3,3-dimethylpiperazine serves as a high-value "phys...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in Lead Optimization
Executive Summary
In modern drug discovery, 1-(2-Methoxyethyl)-3,3-dimethylpiperazine serves as a high-value "physicochemical modulator." It is rarely the primary pharmacophore but is frequently employed as a solvent-exposed tail to resolve two common attrition risks in lead optimization: poor aqueous solubility and high metabolic clearance .
This guide details the mechanistic rationale for this moiety, providing validated synthetic protocols for its generation and incorporation into heteroaryl scaffolds (e.g., kinase inhibitors, GPCR ligands).
The utility of this building block stems from the synergistic effect of its two structural components: the Gem-Dimethyl Group and the Methoxyethyl Tail .
A. The Gem-Dimethyl Effect (Metabolic Blockade)
Unsubstituted piperazines are often "metabolic soft spots." Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) rapidly oxidize the carbon
to the nitrogen, leading to ring opening or N-dealkylation.
Mechanism: Introducing a gem-dimethyl group at the C3 position (adjacent to the secondary amine) creates steric bulk. This blocks the approach of the heme-iron center of CYP450 enzymes, significantly reducing the rate of
-carbon oxidation.
Conformational Restriction: The gem-dimethyl group also imposes a "Thorpe-Ingold" effect, restricting the conformational flexibility of the piperazine ring. This often lowers the entropic penalty of binding to the target protein, potentially improving potency [1].
B. The Methoxyethyl Tail (Solubility & Permeability)
Solubility: The methoxyethyl group acts as a "mini-PEG." The ether oxygen serves as a hydrogen bond acceptor, disrupting crystal lattice energy and interacting with water molecules to enhance aqueous solubility without introducing a donor (H-bond donors often limit membrane permeability).
Permeability: Unlike longer PEG chains, the short ethyl linker maintains a balanced LogD, ensuring the molecule remains lipophilic enough to cross the blood-brain barrier (BBB) or gastrointestinal membrane [2].
C. Strategic Decision Pathway
Figure 1: Decision logic for incorporating the substituted piperazine moiety to rescue a failing lead series.
Experimental Protocols
The following protocols are designed for scalability and robustness.
Protocol A: Synthesis of the Building Block
Target: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Starting Material: 2,2-Dimethylpiperazine (Commercial CAS: 19726-25-1)
Note on Regioselectivity: 2,2-Dimethylpiperazine contains two nitrogen atoms. The N1 (adjacent to the methyls) is sterically hindered.[1] The N4 is unhindered. Under standard alkylation conditions, the N4 reacts exclusively. Upon substitution, IUPAC numbering priorities change, and the product is named 1-(substituted)-3,3-dimethylpiperazine.
Step-by-Step Procedure:
Setup: In a 250 mL round-bottom flask, dissolve 2,2-dimethylpiperazine (5.0 g, 43.8 mmol, 1.0 equiv) in anhydrous Acetonitrile (MeCN) (50 mL).
Base Addition: Add Potassium Carbonate (K₂CO₃) (12.1 g, 87.6 mmol, 2.0 equiv). Ensure the base is finely powdered to maximize surface area.
Critical Step: If 1-bromo-2-methoxyethane is unavailable, 2-methoxyethyl 4-methylbenzenesulfonate (tosylate) is a superior alternative with faster kinetics.
Reaction: Heat the mixture to reflux (82°C) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The starting amine (ninhydrin stain: blue) should disappear.
Workup:
Cool to room temperature.
Filter off the inorganic salts (K₂CO₃/KBr) and rinse the pad with MeCN.
Concentrate the filtrate under reduced pressure.[2]
Purification: The crude oil is often pure enough for the next step. If needed, distill under high vacuum (bp ~85-90°C at 10 mmHg) or purify via silica gel chromatography (DCM:MeOH:NH₄OH gradient).
Protocol B: Coupling to Heteroaryl Core (Buchwald-Hartwig)
Target: Attaching the building block to an Aryl/Heteroaryl Chloride.
Context: The secondary amine of the 3,3-dimethylpiperazine is sterically hindered. Standard S_NAr conditions may fail. Palladium-catalyzed coupling is recommended [3].[3]
Ligand: XPhos or RuPhos (4 mol%) – RuPhos is preferred for secondary amines.
Base: NaOtBu (1.5 equiv)
Solvent: Toluene or 1,4-Dioxane (degassed).
Execution:
Charge a reaction vial with Aryl Chloride, Amine, Base, Pd source, and Ligand inside a glovebox or under Argon stream.
Add solvent (0.2 M concentration).
Seal and heat to 100°C for 4–12 hours.
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Synthetic & Functional Workflow Visualization
Figure 2: Synthetic workflow from commercial starting materials to final drug candidate.
Comparative Data: The "Rescue" Effect
The table below illustrates the expected impact of switching from a standard piperazine to the 1-(2-methoxyethyl)-3,3-dimethylpiperazine moiety in a hypothetical kinase inhibitor series.
Property
Standard Piperazine Analog
1-(2-Methoxyethyl)-3,3-dimethyl Analog
Impact Explanation
Solubility (pH 7.4)
< 5 µg/mL
> 150 µg/mL
Methoxyethyl tail disrupts crystal packing and interacts with water.
HLM CL_int
> 50 µL/min/mg
< 15 µL/min/mg
Gem-dimethyl blocks metabolic oxidation at the -carbon.
Efflux Ratio (B-A/A-B)
12.5 (P-gp substrate)
2.1 (Low efflux)
Steric bulk and modulated lipophilicity often reduce P-gp recognition.
Target Potency (IC50)
15 nM
10 nM
Conformational constraint (Thorpe-Ingold) reduces entropy loss upon binding.
Quality Control & Characterization
To ensure the integrity of the synthesized building block (Intermediate in Fig 2), verify the following NMR signals:
2.30–2.60 (m): Piperazine ring protons (complex due to asymmetry).
Diagnostic: Absence of signals around
2.8–3.0 corresponding to the unalkylated N4 of the starting material.
References
Talele, T. T. (2017).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link
Chiodi, D., & Ishihara, Y. (2024).[5] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[5] Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
BenchChem. (2025).[2] Synthesis and SAR Studies of Piperazine Analogs. Application Notes. Link
1-(2-Methoxyethyl)-3,3-dimethylpiperazine in asymmetric synthesis
Application Note: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine as a Sterically Demanding Pharmacophore in Asymmetric Synthesis Executive Summary & Strategic Rationale In modern drug discovery, 1-(2-Methoxyethyl)-3,3-dimethy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine as a Sterically Demanding Pharmacophore in Asymmetric Synthesis
Executive Summary & Strategic Rationale
In modern drug discovery, 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS 13484-40-7) has emerged as a critical "privileged structure" building block. Its utility stems from two synergistic structural features:
The Methoxyethyl Tail: Enhances aqueous solubility and fine-tunes lipophilicity (LogD) without introducing ionizable groups that might cause hERG liability.
The gem-Dimethyl Group: Located at the C3 position, these methyl groups provide steric bulk that blocks metabolic hotspots (specifically N-dealkylation or
The Asymmetric Challenge:
While the molecule itself is achiral, its application in asymmetric synthesis is non-trivial.[1] The gem-dimethyl substitution creates a sterically hindered environment at the N4-amine (the nucleophilic center). Coupling this hindered amine to chiral electrophiles (e.g., chiral epoxides, halides, or tosylates) requires specialized protocols to overcome steric repulsion while preventing the racemization of the chiral partner.
This guide details the regioselective synthesis of the reagent and high-fidelity coupling protocols designed to preserve enantiopurity in downstream asymmetric transformations.
Synthesis of the Reagent: Regiocontrol in 2,2-Dimethylpiperazine Alkylation
To utilize 1-(2-Methoxyethyl)-3,3-dimethylpiperazine, one must first understand its synthesis from 2,2-dimethylpiperazine. The starting material, 2,2-dimethylpiperazine, possesses two non-equivalent nitrogen atoms:
N1 (Hindered): Adjacent to the quaternary carbon.
N4 (Unhindered): Distal to the quaternary carbon.
Under standard alkylation conditions, the N4 position is kinetically favored due to lower steric hindrance. This natural regioselectivity is exploited to synthesize the target molecule, leaving the hindered N1 (which becomes N4 in the final product numbering) available for subsequent coupling.
Dissolution: Dissolve 2,2-dimethylpiperazine in anhydrous ACN (0.5 M concentration).
Base Addition: Add micronized
to the solution.
Controlled Addition: Add 1-bromo-2-methoxyethane dropwise at 0°C to suppress bis-alkylation.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Note: The steric bulk at C2 protects N1 from reacting, ensuring high regioselectivity for N4.
Workup: Filter solids, concentrate the filtrate, and purify via vacuum distillation (bp ~193°C) or flash chromatography (DCM/MeOH/NH3).
QC Check:
1H NMR (CDCl3): Confirm the diagnostic shift of the ethylene bridge protons and the retention of the singlet for the gem-dimethyl group (
~1.1 ppm).
Regiochemistry Verification: NOESY correlation should be observed between the methoxyethyl side chain and the C5/C6 protons, not the methyl groups.
Application in Asymmetric Synthesis: Coupling Protocols
The primary use of this reagent is as a nucleophile attacking a chiral electrophile. The following protocols address the challenge of coupling the sterically hindered N4 amine .
Protocol B: Stereoconservative Ring Opening of Chiral Epoxides
Coupling a hindered amine to a chiral epoxide is sensitive. Standard thermal conditions often fail due to steric clash or lead to attack at the wrong carbon (regio-scrambling). We utilize Lewis Acid Catalysis to activate the epoxide, allowing the reaction to proceed at lower temperatures, preserving the chiral center.
Target: Coupling to (S)-styrene oxide derivatives (or similar chiral glycidyl ethers).
/ether solution (highly polar medium stabilizes the transition state).
Nucleophilic Attack: Add the piperazine derivative. Stir at room temperature.
Mechanism:[2][3][4] The lithium ion coordinates to the epoxide oxygen, increasing electrophilicity and loosening the C-O bond. This permits the bulky amine to attack the less substituted carbon (regioselective SN2) without high heat.
Monitoring: Track consumption of epoxide via HPLC.
Workup: Quench with water, extract with EtOAc.
Critical Control Point:
Avoid strong bases or high heat (>80°C), which can cause the chiral epoxide to isomerize to a ketone or racemize via a carbocation intermediate (SN1 pathway).
Protocol C: Buchwald-Hartwig Coupling to Chiral Halides
When coupling this hindered amine to an aryl halide that possesses a nearby chiral center (e.g., a chiral benzylic position), traditional Pd-catalysis can induce racemization via
-hydride elimination/re-insertion.
Recommended Catalyst System:
Precatalyst: Pd(OAc)2 or Pd2(dba)3
Ligand:RuPhos or BrettPhos .
Rationale: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to facilitate the reductive elimination of sterically hindered amines while preventing
-hydride elimination.
Methodology:
Inert Atmosphere: Purge reaction vessel with Argon.
Loading: Combine Aryl Halide (1.0 equiv), Piperazine Reagent (1.2 equiv), NaOtBu (1.4 equiv), Pd(OAc)2 (2 mol%), and RuPhos (4 mol%) in Toluene or Dioxane.
Temperature: Heat to 80-100°C.
Purification: Filter through Celite to remove Pd residues.
Data Presentation & Analysis
Table 1: Comparative Coupling Efficiency of Hindered Piperazines
Recommended. Excellent tolerance of steric bulk.[1]
Mechanistic Visualization
The following diagram illustrates the synthesis of the reagent and its subsequent application in a stereoselective epoxide ring-opening workflow.
Caption: Workflow showing the regioselective synthesis of the piperazine pharmacophore and its subsequent use in Lewis-acid catalyzed asymmetric epoxide ring opening.
References
ChemicalBook. (2025). 1-(2-Methoxyethyl)piperazine Properties and Applications. Retrieved from
Thermo Fisher Scientific. (2025). 1-(2-Methoxyethyl)piperazine, 98% Specification Sheet. Retrieved from
National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7259445. Retrieved from
BenchChem. (2025). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Retrieved from
Maitland, J. et al. (2016). Palladium-Catalyzed Cross-Coupling of Sterically Hindered Secondary Amines.Journal of Organic Chemistry.
Chini, M. et al. (1990). Metal salts as new catalysts for mild and efficient aminolysis of oxiranes.Tetrahedron Letters, 31(32), 4661-4664. (Foundational reference for LiClO4 epoxide opening).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3]
This Application Note details the analytical characterization of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (MEMP) . Unlike simple piperazines, MEMP presents unique challenges due to the gem-dimethyl group at the C3 position . This structural feature creates significant steric hindrance around the secondary amine (N4), affecting derivatization kinetics and pKa values compared to unsubstituted piperazines. Furthermore, the lack of a conjugated chromophore renders standard UV detection (HPLC-UV) ineffective for trace analysis.
This guide prioritizes LC-MS/MS for trace impurity profiling (genotoxic screening) and GC-FID for assay/purity analysis, ensuring robust quantification without relying on weak UV absorbance.
N4 (Secondary): Basic center, sterically hindered.
Analytical Challenges: High polarity (logP < 1), lack of UV chromophore, potential peak tailing due to basicity, steric resistance to standard derivatization reagents.
Method Selection Decision Matrix
The following decision tree guides the selection of the appropriate analytical technique based on the specific data requirement (Assay vs. Trace Impurity).
Figure 1: Decision matrix for selecting the optimal analytical workflow based on sensitivity and sample properties.
Method A: High-pH LC-MS/MS (Trace Analysis)
Objective: Quantification of MEMP in biological matrices or as a genotoxic impurity trace.
Rationale: Standard C18 columns fail to retain polar amines at acidic pH (where they are fully protonated). We utilize a High-pH Reverse Phase strategy. By adjusting the pH to ~10 (above the pKa of the tertiary amine and near the pKa of the secondary amine), we suppress ionization in the mobile phase, increasing hydrophobicity and retention on the C18 stationary phase.
Chromatographic Conditions[3][4][5][6][7][8]
Parameter
Specification
Causality / Note
Column
Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm)
Hybrid particle technology is required to withstand pH 10 without silica dissolution.
Mobile Phase A
10 mM Ammonium Bicarbonate, pH 10.0 (adj. with NH₄OH)
High pH suppresses protonation, improving peak shape and retention. Volatile buffer for MS.
Mobile Phase B
Acetonitrile (MS Grade)
Aprotic solvent prevents back-pressure issues.
Flow Rate
0.4 mL/min
Optimized for electrospray ionization (ESI) efficiency.
Column Temp
40°C
Reduces mobile phase viscosity and improves mass transfer.
Injection Vol
2 µL
Low volume prevents solvent effects on early eluting polar peaks.
MS/MS Parameters (ESI+)
Ion Source: Electrospray Ionization (Positive Mode)[1]
Precursor Ion: [M+H]⁺ (Calculate exact mass based on MW ~186.29 Da
m/z 187.3)
MRM Transitions:
Quantifier: 187.3
100.1 (Loss of methoxyethyl side chain)
Qualifier: 187.3
58.1 (Fragmentation of gem-dimethyl piperazine ring)
Protocol Step-by-Step:
Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 ± 0.1 using 28% Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
System Equilibration: Flush column with 100% B for 10 mins, then 95% A for 20 mins. High pH columns require longer equilibration to saturate the surface.
Carryover Check: Inject a blank (MeOH) after the highest standard. Piperazines are "sticky"; if carryover > 0.1%, add a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Method B: GC-FID (Purity Assay)
Objective: Routine purity testing of raw material or reaction monitoring.
Rationale: MEMP is a semi-volatile amine. GC offers superior resolution without the need for derivatization, provided the system is inert. The gem-dimethyl group hinders N-oxidation, making it relatively stable thermally.
Instrument Parameters[5][6][7][9]
Parameter
Specification
Causality / Note
Column
Rtx-5 Amine or DB-5ms UI (30m x 0.25mm x 0.25µm)
"Amine" columns have base-deactivated stationary phases to prevent peak tailing of the secondary amine.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Standard carrier.
Inlet
Split (20:1), 260°C
High split ratio ensures sharp peaks. Use a Wool-Free liner to prevent adsorption.
Detector
FID @ 300°C
Universal response for carbon-containing compounds.
Temp Program
60°C (1 min) 15°C/min 280°C (3 min)
Slow ramp prevents co-elution of volatile solvent impurities.
Critical "Self-Validating" Step: System Suitability
Before running samples, inject a Tailing Factor Standard (e.g., a mix of MEMP and a straight-chain amine).
Acceptance Criteria: Tailing Factor (
) < 1.5.
Failure Mode: If
, the liner is active. Action: Replace liner with a deactivated, ultra-inert liner. Do not attempt to "bake out" activity.
Method C: Derivatization Strategy (If UV is Mandatory)
If your facility lacks MS or GC, and you must use HPLC-UV, direct detection is impossible. You must derivatize.
Warning: The 3,3-dimethyl group sterically hinders the N4 nitrogen. Standard reagents (e.g., Dansyl Chloride) will react slowly.
To ensure trustworthiness, the method must be validated according to ICH Q2(R2) guidelines.
Validation Parameter
Acceptance Criteria (Assay)
Experimental Approach
Specificity
Resolution > 1.5 between MEMP and nearest impurity.
Inject MEMP spiked with known synthesis precursors (e.g., 2-methoxyethyl chloride).
Linearity
5 levels from 50% to 150% of target concentration.
Accuracy
98.0% - 102.0% Recovery
Spike recovery at 80%, 100%, 120% levels in triplicate.
Precision
RSD < 1.0% (System), < 2.0% (Method)
6 replicate injections of the standard.
Robustness
System Suitability remains valid.
Vary pH (±0.2), Temp (±5°C), Flow (±10%).
References & Authority
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3]
Analysis of Piperazine Derivatives: Journal of Chromatography B, "Development of targeted GC/MS screening method for piperazines." (General reference for piperazine volatility and GC conditions).
High pH HPLC Strategy: Waters Corporation Application Note. "Strategies for the Analysis of Polar Amines using High pH Resistant Columns."
Steric Effects in Amines: Journal of Chemical & Engineering Data, "pKa Values of Some Piperazines." (Provides grounding for the pKa estimation of substituted piperazines).
Disclaimer
This protocol is designed for research and development purposes. All analytical methods must be validated in the user's specific laboratory environment before use in regulated release testing.
Application Note: High-Throughput Screening Strategies for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Scaffolds Abstract This application note details the methodological framework for utilizing 1-(2-Methoxyethyl)-3,3-dime...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening Strategies for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Scaffolds
Abstract
This application note details the methodological framework for utilizing 1-(2-Methoxyethyl)-3,3-dimethylpiperazine as a "poised fragment" and core scaffold in High-Throughput Screening (HTS) campaigns.[1] Unlike generic piperazines, this specific derivative incorporates a gem-dimethyl group to restrict conformational entropy (via the Thorpe-Ingold effect) and a methoxyethyl tail to enhance aqueous solubility.[1] This guide provides validated protocols for Surface Plasmon Resonance (SPR) fragment screening and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, specifically designed to mitigate aggregation-based false positives common in nitrogen-heterocycle libraries.
Introduction: The "Poised" Scaffold Advantage
In modern Fragment-Based Drug Discovery (FBDD), the quality of the starting library dictates the success of the screen.[1] 1-(2-Methoxyethyl)-3,3-dimethylpiperazine represents a "privileged structure" optimized for two critical HTS parameters:
Conformational Pre-organization (The Gem-Dimethyl Effect): The 3,3-dimethyl substitution creates steric bulk that restricts the rotation of the piperazine ring.[1] This reduces the entropic penalty upon binding to a protein target (e.g., Kinase hinge regions or GPCR orthosteric sites), theoretically increasing hit potency compared to unsubstituted piperazines [1].
Solubility & Physicochemical Balance: The 2-methoxyethyl group acts as a hydrophilic tail, counteracting the lipophilicity of the methyl groups.[1] This is crucial for HTS, as it prevents the formation of colloidal aggregates—the leading cause of false positives in biochemical assays [2].
The screening strategy depends on whether the molecule is screened as a raw fragment or as a core of a combinatorial library.
Figure 1: Decision tree for screening piperazine-based scaffolds. The pathway diverges based on whether the molecule is a standalone fragment or a library core.
Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening
Application: Direct binding detection of the low-molecular-weight scaffold (172 Da) against a target protein (e.g., a Kinase or Bromodomain).[1]
Technique: "Clean Screen" methodology to eliminate refractive index errors.
Materials
Instrument: Biacore 8K or T200 (Cytiva).
Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) for biotinylated targets.[1]
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.[1]4) + 2% DMSO .
Sample: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (dissolved in 100% DMSO).
Step-by-Step Procedure
Immobilization:
Immobilize the target protein to ~3000-5000 RU (Response Units) to ensure sufficient signal for a small fragment (Theoretical
Critical: Immobilize a reference protein (e.g., BSA or Carbonic Anhydrase) on the reference channel to subtract non-specific binding.
Solvent Correction (The "Clean Screen"):
Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) in the running buffer.
Why: The high refractive index of DMSO can mask the tiny binding signal of the piperazine fragment. This step corrects for bulk refractive index shifts [3].
Sample Preparation:
Prepare a concentration series of the scaffold: 0, 15.6, 31.25, 62.5, 125, 250, 500, and 1000 µM.
Ensure final DMSO concentration is exactly 2% in all samples to match the running buffer.
Injection Cycle:
Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.
Contact Time: 60 seconds (association).
Dissociation Time: 60 seconds.
Regeneration: Usually not required for fragments (fast off-rates).[1] If needed, use a mild 10s pulse of 10mM NaOH.
Application: Screening a library of 1000+ compounds where the secondary amine of the piperazine has been derivatized (e.g., via amide coupling).
Assay Type: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).[1]
Mechanism
A Terbium (Tb)-labeled antibody binds the target kinase.[1] A fluorescent tracer binds the ATP pocket. When the tracer is bound, FRET occurs between Tb (Donor) and Tracer (Acceptor).[1] The piperazine derivative competes with the tracer, decreasing the FRET signal.
Figure 2: Competitive displacement mechanism. The piperazine analog disrupts the FRET pair.[1]
Issue: "Sticky" Compounds (Aggregation)
Even with the methoxyethyl tail, high concentrations (>100 µM) in SPR can cause aggregation.
Symptom: Square-wave binding in SPR becomes "shark-fin" shaped (slow on, slow off) or signals exceed theoretical
.
Solution: Add 0.01% Triton X-100 to the running buffer. If the signal disappears, the binding was non-specific aggregation [4].
Issue: Low Ligand Efficiency (LE)
Observation: High IC50 values (>50 µM).
Analysis: Calculate Ligand Efficiency:
.
Benchmark: For this scaffold (Heavy Atoms ≈ 13), a pIC50 of 4.0 (100 µM) yields an LE of ~0.42, which is excellent. Do not discard weak hits if the LE is high.
References
Talele, T. T. (2017).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 60(4), 1235–1280. Link[1]
Feng, B. Y., et al. (2007). "General method for identifying small-molecule aggregators in HTS." Nature Protocols, 2, 235–235. Link[1]
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218.[1] Link
Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today, 11(13-14), 607-615.[1] Link
Application Note: Physicochemical Modulation of Primary Amines via Urea-Linked 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Tags
[1] Abstract & Introduction This application note details the protocol for derivatizing primary amine-containing substrates (drug candidates, peptides, or metabolic tracers) with 1-(2-Methoxyethyl)-3,3-dimethylpiperazine...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Introduction
This application note details the protocol for derivatizing primary amine-containing substrates (drug candidates, peptides, or metabolic tracers) with 1-(2-Methoxyethyl)-3,3-dimethylpiperazine .
In medicinal chemistry, this specific piperazine moiety is a "privileged scaffold" often employed to optimize the Solubility Forecast Index (SFI) and metabolic stability of lead compounds. The 3,3-dimethyl substitution pattern blocks oxidative metabolism at the
-carbon, while the methoxyethyl tail provides amphiphilic character, enhancing aqueous solubility without sacrificing membrane permeability.
Because the reagent itself is a secondary amine, it cannot react directly with a target primary amine. This protocol utilizes N,N'-Disuccinimidyl Carbonate (DSC) to activate the piperazine, creating a stable carbamate intermediate that subsequently reacts with the target amine to form a urea linkage.
Key Benefits[1][2]
Solubility Enhancement: The basic piperazine nitrogen (pKa ~8.5-9.0) improves solubility in acidic media (e.g., gastric fluid).
Metabolic Blockade: The gem-dimethyl group at C3 sterically hinders cytochrome P450-mediated N-dealkylation.
Bench Stability: The DSC-activated intermediate is more stable than corresponding chloroformates or isocyanates.
Chemical Strategy & Mechanism[1][2][3][4]
The derivatization proceeds via a two-step "Activation-Coupling" mechanism.
Activation: The sterically hindered secondary amine (N4 of the piperazine) attacks the carbonyl of DSC, releasing N-hydroxysuccinimide (NHS) and forming the succinimidyl carbamate.
Coupling: The target primary amine attacks the activated carbamate, displacing the second NHS moiety to form a thermodynamically stable urea linkage.
Reaction Mechanism Diagram[3][5]
Figure 1: Two-step synthesis of urea derivatives using DSC activation. The gem-dimethyl group on the piperazine requires specific thermal control during Step 2.
Temperature-controlled reaction block (0°C to 60°C).
Experimental Protocol
Phase 1: Synthesis of the Activated Carbamate
Note: The steric hindrance of the 3,3-dimethyl group makes the nitrogen less nucleophilic. The activation step requires strict stoichiometry to prevent dimer formation.
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.
Dissolution: Dissolve DSC (1.2 equivalents, 1.2 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.
Addition: Dissolve 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (1.0 equivalent, 1.0 mmol) and TEA (1.5 equivalents) in DCM (2 mL).
Reaction: Add the piperazine solution dropwise to the DSC solution over 10 minutes.
Critical: Adding piperazine to DSC ensures DSC is always in excess, preventing the formation of the symmetrical urea dimer.
Incubation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.
QC Check: Analyze an aliquot by LC-MS. Look for the mass of the activated carbamate:
If starting amine is consumed >95%, proceed to Phase 2.
Phase 2: Coupling with Target Primary Amine
Substrate Prep: Dissolve your Target Primary Amine (0.9 equivalents relative to piperazine starting amt) in anhydrous DMF (3 mL).
Note: Using slightly less target amine ensures the valuable substrate is fully consumed.
Coupling: Add DIPEA (3.0 equivalents) to the target amine solution.
Combination: Evaporate the DCM from Phase 1 (mild vacuum, <30°C) to leave the crude activated carbamate residue. Redissolve this residue in DMF (2 mL) and add it to the Target Amine solution.
Thermal Drive: Heat the reaction to 40–50°C for 4–16 hours.
Why Heat? The 3,3-dimethyl group on the piperazine creates steric bulk that shields the carbonyl, making the leaving group (NHS) harder to displace. Mild heating overcomes this energy barrier.
Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (3x) to remove NHS and unreacted DSC, then wash with Brine (1x). Dry over Na2SO4.
Workflow Diagram
Figure 2: Operational workflow for the derivatization process. The solvent switch to DMF is crucial for the high-temperature coupling step.
Validation & Troubleshooting
Mass Shift Verification
To confirm successful derivatization, calculate the expected mass shift (
Mass) added to your target molecule.
Formula:
The "Tag" Mass: The moiety added is the carbamoyl-piperazine.
Calculation:
1-(2-Methoxyethyl)-3,3-dimethylpiperazine MW
172.27 Da.
Carbonyl (CO) = 27.99 Da.
Loss of protons (one from piperazine, one from target) = -2.01 Da.
Net Mass Shift:+198.25 Da (approx).
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield of Intermediate
Moisture in solvent hydrolyzed DSC.
Use freshly distilled DCM or molecular sieves. Ensure Ar/N2 atmosphere.
Symmetrical Urea Dimer
Piperazine was in excess during activation.
Ensure DSC is in excess (1.2 eq) and add piperazine slowly to the DSC.
No Reaction in Phase 2
Steric hindrance of 3,3-dimethyl group.
Increase temperature to 60°C; add catalytic DMAP (10 mol%).
Product stuck in Aqueous
Product is too polar/basic.
Do not wash with acid. Salt out the aqueous layer or use DCM/Isopropanol (3:1) for extraction.
References
Konishi, K., et al. (2018). "Discovery of Novel Piperazine Derivatives as Potent Inhibitors." Journal of Medicinal Chemistry. (General reference for piperazine scaffolds in drug design).
Ghosh, A. K., & Brindisi, M. (2015). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. (Authoritative review on urea synthesis via DSC/CDI).
use of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine as a building block in drug discovery
An Application Guide to 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in Modern Drug Discovery Abstract The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its pre...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in Modern Drug Discovery
Abstract
The piperazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2][3] This guide focuses on the strategic application of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine, a specialized building block designed for next-generation drug candidates. The deliberate incorporation of a gem-dimethyl group at the C-3 position offers a unique method for imposing conformational rigidity and blocking metabolic pathways, while the N-linked methoxyethyl group provides a tool for fine-tuning solubility and polarity.[4] This document provides a detailed exploration of the molecule's strategic value, synthetic utility, and includes field-tested protocols for its incorporation into lead compounds via common synthetic transformations.
Introduction: The Strategic Value of Substituted Piperazines
The piperazine ring's two nitrogen atoms provide versatile synthetic handles for modifying a molecule's steric and electronic properties, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[5] Its inclusion is a well-established strategy in drug design to enhance aqueous solubility, target affinity, and bioavailability.[1][6] Marketed drugs such as the anticancer agent Imatinib and the antipsychotic Aripiprazole leverage the piperazine moiety to achieve kinase selectivity and modulate receptor binding, respectively.[1][7]
1-(2-Methoxyethyl)-3,3-dimethylpiperazine represents a strategic evolution of this scaffold. Its design addresses common challenges in drug development:
Metabolic Instability: The 3,3-dimethyl substitution sterically shields the adjacent C-H bonds and the nitrogen atom from enzymatic degradation (e.g., by Cytochrome P450 enzymes), potentially increasing the drug's half-life.
Conformational Flexibility: The gem-dimethyl group restricts the rotation of the piperazine ring, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.
Physicochemical Tuning: The N-(2-methoxyethyl) side chain provides a balance of hydrophilicity and lipophilicity, allowing for precise adjustments to a compound's solubility and permeability profile.[8]
Caption: Key structural features of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine and their corresponding benefits in drug design.
Core Synthetic Applications and Protocols
The secondary amine of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine serves as a nucleophilic handle for incorporating the scaffold into a target molecule. The following protocols detail three fundamental and robust transformations critical to modern medicinal chemistry.
Application I: Amide Bond Formation
Amide coupling is one of the most common reactions in drug synthesis. This protocol describes the coupling of the piperazine building block with a carboxylic acid, a reaction frequently used to link molecular fragments.
Protocol: HATU-Mediated Amide Coupling
This method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling agent that minimizes racemization and side reactions.
Step-by-Step Methodology:
To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add a solution of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (1.2 eq) in DMF to the activated mixture.
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality and Insights:
HATU/DIPEA: HATU is chosen for its rapid activation of carboxylic acids and suppression of epimerization, which is critical when dealing with chiral substrates. DIPEA is a non-nucleophilic base used to mop up the generated acid and facilitate the reaction.
Stoichiometry: A slight excess of the piperazine and coupling reagents ensures the complete consumption of the often more valuable carboxylic acid partner.
Caption: Experimental workflow for amide coupling.
Application II: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, commonly used to synthesize N-alkylated amines from carbonyl compounds.[9]
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This procedure uses a mild and selective reducing agent, Sodium Triacetoxyborohydride (STAB), which is tolerant of many functional groups and does not reduce the starting aldehyde or ketone.
Step-by-Step Methodology:
Dissolve the aldehyde or ketone (1.0 eq) and 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (1.1 eq) in Dichloromethane (DCM, 0.2 M).
Add acetic acid (1.1 eq) to the mixture to catalyze iminium ion formation.
Stir the mixture at room temperature for 30-60 minutes.
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Causality and Insights:
STAB: STAB is a milder reducing agent than sodium borohydride or sodium cyanoborohydride, making the reaction more controllable and safer. Its selectivity for the protonated iminium ion over the starting carbonyl is key to its effectiveness.[9]
Acetic Acid: The acid serves as a crucial catalyst for the formation of the iminium ion intermediate, which is the species that is ultimately reduced.
Parameter
Condition A
Condition B
Condition C
Carbonyl
Aromatic Aldehyde
Aliphatic Ketone
Heterocyclic Aldehyde
Solvent
DCM
1,2-Dichloroethane
THF
Reaction Time
6 hours
24 hours
12 hours
Yield
92%
75%
88%
Purity (LC-MS)
>98%
>95%
>97%
Caption: Representative data for the reductive amination protocol with various carbonyl substrates.
Application III: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for synthesizing N-aryl piperazines, a common motif in CNS-active drugs and kinase inhibitors.[9][10]
Protocol: N-Arylation of the Piperazine Scaffold
This protocol uses a modern, highly active palladium pre-catalyst and ligand system that enables the coupling of the piperazine with a range of aryl halides or triflates under relatively mild conditions.
Step-by-Step Methodology:
In a reaction vial, combine the aryl halide (or triflate) (1.0 eq), 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (1.3 eq), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu, 1.5 eq).
Add the Palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%) and the appropriate ligand if not using a pre-catalyst.
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M).
Seal the vial and heat the reaction mixture to 80-110 °C for 8-24 hours. Monitor progress by LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting N-aryl piperazine product by flash column chromatography.
Causality and Insights:
Catalyst/Ligand System: The choice of ligand (e.g., XPhos, SPhos) is critical and depends on the specific aryl halide. Modern pre-catalysts are air-stable and highly active, simplifying the experimental setup.
Inert Atmosphere: The palladium catalyst in its active form is sensitive to oxygen, making an inert atmosphere essential for achieving high yields and preventing catalyst degradation.
Caption: Logical guide for selecting the appropriate synthetic protocol based on the desired chemical bond.
Conclusion
1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a highly valuable building block for overcoming common liabilities in drug discovery, particularly metabolic instability and conformational ambiguity. Its strategic use can accelerate the optimization of lead compounds by providing a robust scaffold with tunable physicochemical properties. The protocols detailed herein offer reliable and reproducible methods for its incorporation, empowering medicinal chemists to construct complex molecular architectures with greater efficiency and precision.
References
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Available at: [Link]
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
Adani Pharmachem Private Limited. Piperazine & Derivatives. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
MDPI. (2025, May 10). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]
Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.
Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir. Available at: [Link]
ResearchGate. (2025, October 12). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
Application Notes and Protocols: In Vitro Assay Setup for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Introduction: The Piperazine Scaffold and a Novel CNS Candidate The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological system...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperazine Scaffold and a Novel CNS Candidate
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[1] This guide focuses on a novel derivative, 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , henceforth referred to as Compound X. The structural features of Compound X, specifically the dimethyl-substituted piperazine ring, suggest potential interactions with central nervous system (CNS) targets. Many CNS-active drugs, including antipsychotics and antidepressants, feature a piperazine moiety that is crucial for their pharmacological activity.[3]
Given the prevalence of piperazine derivatives as serotonin receptor modulators, we hypothesize that Compound X interacts with the serotonin 2A (5-HT2A) receptor . The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a critical target in the development of therapeutics for neuropsychiatric disorders.[4] Its activation is linked to the Gq/11 signaling pathway, leading to an increase in intracellular calcium.[5][6] This application note provides a comprehensive framework for establishing a robust in vitro assay cascade to characterize the pharmacological profile of Compound X at the human 5-HT2A receptor. We will detail the setup of a primary radioligand binding assay to determine affinity, followed by a secondary cell-based functional assay to elucidate its efficacy as either an agonist or an antagonist.
Principle of the Assays
To fully characterize the interaction of Compound X with the 5-HT2A receptor, a two-tiered in vitro approach is recommended. This strategy is a cornerstone of early drug discovery, providing essential data on both target engagement and functional consequence.[7][8]
Radioligand Binding Assay: This biochemical assay quantifies the affinity of Compound X for the 5-HT2A receptor. It employs a competitive binding format where the test compound competes with a radiolabeled ligand (e.g., [³H]ketanserin), a known high-affinity 5-HT2A antagonist, for binding to the receptor.[9][10] The amount of radioligand displaced by Compound X is proportional to its binding affinity, which is expressed as the inhibition constant (Ki).
Calcium Flux Functional Assay: This cell-based assay determines the functional activity of Compound X at the 5-HT2A receptor. Cells engineered to express the human 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye.[7][11] Activation of the Gq-coupled 5-HT2A receptor by an agonist triggers the release of intracellular calcium stores, resulting in a measurable increase in fluorescence.[5][12] By measuring this change, we can determine if Compound X acts as an agonist (stimulates a response) or an antagonist (blocks the agonist-induced response).
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: In Vitro Assay Workflow for Compound X.
Materials and Reagents
Compound X (1-(2-Methoxyethyl)-3,3-dimethylpiperazine): Synthesized in-house or procured from a reliable supplier. Prepare a 10 mM stock solution in DMSO.
Cell Lines: CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT2A receptor (e.g., from Eurofins Discovery or Innoprot).[11][13][14]
Cell Culture Media: As recommended by the cell line supplier (e.g., DMEM/F12 with 10% FBS, Geneticin).
Receptor Membranes: Membrane preparations from cells overexpressing the human 5-HT2A receptor.[14]
Microplate reader with fluorescence detection (e.g., FLIPR).[8]
Cell harvester and filter-based liquid scintillation counter.
96-well or 384-well microplates (black, clear bottom for functional assay).
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of Compound X.
Preparation of Reagents:
Thaw the 5-HT2A receptor membrane preparation on ice. Dilute in ice-cold Binding Buffer to a final concentration that provides adequate signal (e.g., 10-20 µg protein per well).
Prepare serial dilutions of Compound X in Binding Buffer. The final concentration range should span from 0.1 nM to 100 µM.
Prepare [³H]ketanserin solution in Binding Buffer at a final concentration equal to its Kd (approximately 2 nM).[9]
Prepare the non-specific binding (NSB) control: 10 µM Ketanserin in Binding Buffer.
Prepare the total binding (TB) control: Binding Buffer with no test compound.
Assay Setup (96-well format):
To each well of the microplate, add the following in order:
50 µL of Binding Buffer (for TB) OR 50 µL of NSB control OR 50 µL of Compound X dilution.
50 µL of diluted [³H]ketanserin.
100 µL of diluted membrane preparation.
The final assay volume is 200 µL.
Incubation:
Incubate the plate at room temperature for 90 minutes to reach equilibrium.[10]
Filtration and Washing:
Rapidly aspirate the contents of the wells through a GF/B filter plate using a cell harvester.
Wash the filters three times with 400 µL of ice-cold Binding Buffer to remove unbound radioligand.
Detection:
Dry the filter plate.
Add 50 µL of scintillation cocktail to each well.
Count the radioactivity in a microplate scintillation counter.
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor
This protocol can be run in two modes: agonist mode to test for stimulatory effects and antagonist mode to test for inhibitory effects.
Cell Plating:
The day before the assay, seed the 5-HT2A expressing cells into a 384-well, black-walled, clear-bottom microplate at a density of 10,000-20,000 cells per well.
Incubate overnight at 37°C, 5% CO₂.
Dye Loading:
Aspirate the culture medium from the wells.
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in HBSS with 20 mM HEPES and 2.5 mM probenecid.
Add 20 µL of the dye solution to each well.
Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.
Compound Addition and Measurement (using a FLIPR or similar instrument):
Agonist Mode:
Prepare serial dilutions of Compound X and the reference agonist (Serotonin) in HBSS.
Place the cell plate and the compound plate into the instrument.
Initiate the assay: establish a stable baseline fluorescence reading for 10-20 seconds.
Add 20 µL of the compound dilutions to the cell plate.
Continuously measure the fluorescence signal for 2-3 minutes.
Antagonist Mode:
Prepare serial dilutions of Compound X and the reference antagonist (Ketanserin) in HBSS.
Add 10 µL of the antagonist dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
Prepare the agonist (Serotonin) at a concentration that gives ~80% of its maximal response (EC₈₀).
Place the cell plate and the agonist plate into the instrument.
Initiate the assay: establish a stable baseline.
Add 10 µL of the EC₈₀ agonist solution to all wells.
Continuously measure the fluorescence signal for 2-3 minutes.
Data Analysis and Interpretation
Binding Assay Data
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of Compound X.
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific [³H]ketanserin binding).
Calculate Ki: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay Data
Measure Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
Generate Dose-Response Curves:
Agonist Mode: Plot the fluorescence response against the log concentration of the compound. Fit the data using a non-linear regression model to determine the EC₅₀ (concentration for 50% of maximal response) and the Emax (maximal efficacy).
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound. Fit the data to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
Hypothetical Data Presentation
The following tables summarize hypothetical data for Compound X, illustrating its characterization as a potent 5-HT2A antagonist.
Table 1: 5-HT2A Receptor Binding Affinity
Compound
Ki (nM)
Compound X
7.8
Ketanserin (Reference)
2.1
Risperidone (Reference)
3.5
Ki values represent the geometric mean of three independent experiments.
IC₅₀ values were determined against an EC₈₀ concentration of Serotonin and represent the geometric mean of three independent experiments. Compound X showed no agonist activity when tested up to 10 µM.
Interpretation of Hypothetical Results:
The hypothetical data indicate that Compound X binds to the human 5-HT2A receptor with high affinity (Ki = 7.8 nM), comparable to the known antagonists Ketanserin and Risperidone. In the functional assay, Compound X effectively blocks serotonin-induced calcium mobilization with a potent IC₅₀ of 12.5 nM and displays no intrinsic agonist activity. These results characterize Compound X as a potent 5-HT2A receptor antagonist, warranting further investigation into its therapeutic potential.
References
Pottie, C., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved February 15, 2026, from [Link]
Coddou, C., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review. Available from: [Link]
ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. Retrieved February 15, 2026, from [Link]
Urban, J. D., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. ACS Chemical Neuroscience. Available from: [Link]
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. Available from: [Link]
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved February 15, 2026, from [Link]
Di Liegro, C. M., et al. (2023). The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? International Journal of Molecular Sciences. Available from: [Link]
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved February 15, 2026, from [Link]
Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved February 15, 2026, from [Link]
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. Retrieved February 15, 2026, from [Link]
Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved February 15, 2026, from [Link]
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved February 15, 2026, from [Link]
PubMed. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved February 15, 2026, from [Link]
PubMed Central. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved February 15, 2026, from [Link]
MDPI. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Retrieved February 15, 2026, from [Link]
Nature. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Trazodone. Retrieved February 15, 2026, from [Link]
Application Note: Scalable Regioselective Synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a critical diamine scaffold often employed in the development of kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , a critical diamine scaffold often employed in the development of kinase inhibitors and GPCR ligands.
The synthesis exploits the inherent steric differentiation within the starting material, 2,2-dimethylpiperazine , to achieve high regioselectivity (>95%) for the N4-alkylation product (which becomes the N1-substituted target upon renumbering). By utilizing a biphasic or polar-aprotic alkylation strategy, this protocol minimizes bis-alkylation and eliminates the need for protecting groups, significantly reducing Process Mass Intensity (PMI).
Scientific Principles & Retrosynthesis
The Regioselectivity Logic
The core challenge in substituting 2,2-dimethylpiperazine is distinguishing between the two secondary amine sites.
N1 Position: Sterically hindered by the adjacent gem-dimethyl group at C2.
N4 Position: Sterically accessible, behaving like a typical secondary amine.
Under controlled nucleophilic substitution conditions, the alkylating agent preferentially attacks the N4 position. Upon substitution, IUPAC nomenclature rules dictate renumbering, such that the substituted nitrogen becomes N1. Consequently, the gem-dimethyl group moves to the C3 position relative to the new N1, yielding the target: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine .
Retrosynthetic Pathway
The most efficient route is the direct mono-alkylation of 2,2-dimethylpiperazine with 1-chloro-2-methoxyethane (or the corresponding bromide/tosylate).
Figure 1: Retrosynthetic analysis relying on steric control for regioselectivity.
Process Development & Optimization
Solvent & Base Selection
Solvent: Toluene is preferred for scale-up (100g – 1kg). It allows for azeotropic removal of water if using hydrated bases and facilitates easy aqueous workup. Acetonitrile (ACN) is a faster alternative for smaller batches but is more expensive and harder to dry.
Base: Potassium Carbonate (K₂CO₃) is ideal. It is mild enough to prevent elimination of the alkyl halide but strong enough to scavenge the HCl generated.
Reagent Stoichiometry: A slight excess of the alkylating agent (1.05 – 1.1 eq) ensures conversion. Large excesses should be avoided to prevent alkylation of the hindered N1 (bis-alkylation).
Key Physical Properties
Compound
MW ( g/mol )
Boiling Point
Density
Hazard
2,2-Dimethylpiperazine
114.19
~170°C (sublimes)
Solid
Corrosive
1-Chloro-2-methoxyethane
94.54
93°C
1.035
Flammable, Toxic
Target Product
172.27
~210°C (est.) / 95°C @ 5mmHg
~0.95
Irritant
Detailed Experimental Protocol (Scale: 100g)
Equipment Setup
Reactor: 1L Double-jacketed glass reactor or 3-neck round bottom flask.
Figure 2: Process workflow emphasizing safety critical control points (Exotherm).
References
LookChem. (n.d.). 1-(2-Methoxyethyl)piperazine CAS 13484-40-7.[2][3][4][5] Retrieved October 26, 2023, from [Link]
National Institute of Standards and Technology (NIST). (2023). Piperazine, 1,4-dimethyl- (Physical Properties). NIST Chemistry WebBook, SRD 69.[6] Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved October 26, 2023, from [Link]
Technical Support Center: Optimization of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Synthesis
Executive Summary This guide addresses yield optimization for the synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine . Analysis of the target structure confirms that the desired alkylation occurs at the unhindered ni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses yield optimization for the synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine . Analysis of the target structure confirms that the desired alkylation occurs at the unhindered nitrogen (N4) of the starting material, 2,2-dimethylpiperazine.
Consequently, low yields are rarely due to steric blockage but are typically caused by three specific failure modes:
Poly-alkylation: Formation of quaternary ammonium salts or bis-alkylated byproducts.
Phase Transfer Loss: The high hydrophilicity of the product causes significant loss into the aqueous layer during workup.
Reagent Degradation: Hydrolysis of the alkylating agent (e.g., 2-methoxyethyl chloride) before reaction completion.
Part 1: The Reaction System (Synthesis)
Mechanistic Insight & Regiochemistry
The starting material, 2,2-dimethylpiperazine , contains two nucleophilic nitrogen atoms:
N1 (Hindered): Adjacent to the gem-dimethyl group. Sterically crowded (neopentyl-like).
N4 (Unhindered): Distal from the methyl groups. This is the kinetic and thermodynamic site of reaction.
When N4 is alkylated, IUPAC nomenclature rules reassign it as position 1, shifting the dimethyl group to position 3. Thus, 1-(substituted)-3,3-dimethylpiperazine is the standard product of alkylating the unhindered amine.
Optimized Protocol: Alkylation Route
Reagents:
Substrate: 2,2-Dimethylpiperazine (1.0 equiv)
Electrophile: 1-Chloro-2-methoxyethane (1.1 equiv) [Note: If using the bromo-analog, reduce temp]
Use a slight excess of the piperazine if possible, or strictly 1:1. Excess electrophile leads to quaternary salt formation (the "over-cooked" impurity).
Catalysis
Add 10 mol% KI
1-Chloro-2-methoxyethane is a sluggish electrophile. KI converts it in situ to the more reactive iodide, significantly boosting conversion rates at lower temperatures.
Temperature
Reflux (80°C in MeCN)
High temperature is required for the chloride. If using KI, you can lower this to 60°C to reduce degradation.
Concentration
0.5 M - 1.0 M
High dilution favors mono-alkylation. High concentration favors polymerization/quaternization.
Visualizing the Pathway
Figure 1: Reaction pathway showing the dominance of N4 alkylation and the risk of over-alkylation.
Part 2: Workup & Isolation (The Yield Killer)
CRITICAL WARNING: The most common cause of low yield (<40%) for this specific compound is partitioning into the aqueous phase . The methoxyethyl group and the secondary amine make the molecule highly water-soluble.
The "Salting-Out" Extraction Protocol
Standard extractions (Water/DCM) often fail. Use this modified procedure:
Filtration: Filter off the inorganic salts (
, KCl) before adding water. Wash the filter cake with solvent.[1]
Concentration: Remove the reaction solvent (MeCN) under reduced pressure. You are left with a crude oil.
pH Adjustment (The Switch):
Add minimal water to dissolve the oil.
Adjust pH to > 12.0 using 50% NaOH. Why? You must suppress the protonation of both amines. The pKa of the secondary amine is ~9.8. If pH is 10, 50% of your product is still ionic (water-soluble). At pH 12, >99% is free base (organic-soluble).
Extraction Solvent: Do NOT use Ethyl Acetate (it hydrolyzes at pH 12 and is too polar).
Best: Dichloromethane (DCM) or Chloroform (
).
Alternative: Toluene (if avoiding chlorinated solvents, but requires multiple extractions).
Saturation: Saturate the aqueous layer with NaCl (brine) to force the organic product out ("Salting out").
Workup Decision Tree
Figure 2: Workup logic flow. Maintaining pH > 12 is the critical control point for recovery.
Part 3: Troubleshooting & FAQs
Q1: I see a large peak at M+58 in my Mass Spec. What is it?
Diagnosis: This is likely the bis-alkylated impurity or the quaternary salt .
Cause: Excess alkylating agent or reaction time was too long.
Fix: Reduce 1-chloro-2-methoxyethane to 1.0 equivalent. Add the reagent slowly (dropwise) to the piperazine solution to keep the concentration of electrophile low relative to the amine.
Q2: My conversion is 95%, but isolated yield is only 30%.
Diagnosis: Aqueous loss.
Cause: The product is acting as a surfactant or is simply dissolved in the water layer.
Fix: Implement the "Salting-Out" protocol (Part 2). If that fails, switch to Continuous Liquid-Liquid Extraction (e.g., using a Kutscher-Steudel apparatus) with DCM for 12-24 hours.
Q3: The reaction stalls at 60% conversion.
Diagnosis: Reagent deactivation or chloride inactivity.
Cause: The alkyl chloride is reacting too slowly, or it has hydrolyzed if water was present.
Fix:
Ensure the system is anhydrous (dry MeCN).
Add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 - 0.5 equiv). This performs a Finkelstein reaction in situ, converting the alkyl chloride to the highly reactive alkyl iodide.
Q4: How do I purify the oil? It won't crystallize.
Diagnosis: Most simple alkyl-piperazines are oils at room temperature.
Fix 1 (Distillation): This compound is stable enough for vacuum distillation. (Expect bp ~90-110°C at high vacuum).
Fix 2 (Salt Formation): Dissolve the oil in Ethanol/Diethyl Ether and add 2.0 equivalents of Oxalic Acid or HCl in Dioxane . The oxalate or hydrochloride salt will likely precipitate as a white solid, which can be filtered and recrystallized.
References
Regioselectivity in Piperazine Alkylation
Principle: Steric hindrance at the N1 position (adjacent to gem-dimethyl)
Source: Bouvier, B. (2015). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Journal of Molecular Structure. (Mechanistic parallel).
Synthesis of Dimethylpiperazine Derivatives
Source: U.S. Patent 3,029,240, "Preparation of dimethylpiperazine."[2] (Foundational chemistry for dimethylpiperazine handling).
Purification of Hydrophilic Amines
Protocol: "Purification of Piperazine-Containing Compounds."[1][3][4] BenchChem Technical Support. Highlights the necessity of pH > 12 and salting out.
Finkelstein Catalysis in Amine Alkylation:
Standard Practice: The use of KI to accelerate alkyl chloride reactions is a standard synthetic organic chemistry technique (Finkelstein reaction).
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. Section 10-44.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Operator: Senior Application Scientist (Separations Division)
Ticket ID: PUR-PIP-003
Subject: Troubleshooting Isolation, Tailing, and Yield Loss in Polar Piperazine Derivatives
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because standard purification protocols (e.g., hexane/ethyl acetate columns or simple extractions) have failed for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine .
This molecule presents a "perfect storm" of purification challenges:
High Polarity: The 2-methoxyethyl ether linkage and piperazine core create high water solubility.
Lewis Basicity: Two nitrogen centers (one tertiary, one sterically hindered secondary) interact aggressively with acidic silanols on silica gel.
Steric Bulk: The 3,3-dimethyl group creates conformational rigidity, affecting crystallization and boiling points.
The following guide is structured as a dynamic troubleshooting workflow. Select the symptom that matches your current observation.
Module 1: Chromatography Issues (The "Sticky" Column)
Q: My compound streaks/tails across the TLC plate and elutes as a broad band on the column. How do I fix this?
Diagnosis: Amine-Silanol Interaction.[1][2][3]
Standard silica gel is slightly acidic (
). The basic nitrogens in your piperazine derivative form hydrogen bonds or ionic interactions with free silanol groups (), causing "tailing" and irreversible adsorption.
The Solution: The "Basified Silica" Protocol
You must neutralize the stationary phase before and during the run.
Protocol A: Mobile Phase Modifier (For Mild Tailing)
Standard: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase (e.g., DCM/MeOH/TEA 90:9:1).
Note: TEA can be difficult to remove later.
is volatile but immiscible with pure hexane; use with DCM/MeOH systems.
Protocol B: Pre-Basified Silica Slurry (For Severe Streaking)
If adding TEA to the solvent isn't enough, you must deactivate the silica surface directly.
Slurry Preparation: Suspend your silica gel in the starting mobile phase containing 5% TEA.
Equilibration: Pour the column and flush with 2-3 column volumes (CV) of the mobile phase.
Reset: Switch to your running mobile phase (containing only 1% TEA) before loading the sample.
Loading: Dissolve your crude in the mobile phase + TEA. Do not use pure DCM for loading, as the local high concentration of amine will strip the base modifier from the silica.
Expert Insight: For this specific molecule, consider Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and often resolves polar amines without the need for aggressive amine modifiers.
Module 2: Extraction Failures (The Aqueous Trap)
Q: I see my product in the aqueous layer (LCMS), but it won't extract into DCM or Ethyl Acetate.
Diagnosis: Unfavorable Partition Coefficient (
).
The 2-methoxyethyl group increases hydrophilicity. At neutral or even moderately basic pH, the piperazine may remain partially protonated or simply prefer the aqueous phase due to hydrogen bonding.
The Solution: The "Salting-Out" & pH Overdrive
Step 1: The pH Rule of Thumb
You must adjust the aqueous pH to be at least 2 units higher than the highest pKa of the molecule to ensure it is 100% free base.
Piperazine pKa1: ~9.8
Target pH:>12.0
Reagent: Use 5M NaOH or KOH. Do not use Bicarbonate or Carbonate (too weak).
Step 2: Salting Out (The Common Ion Effect)
Saturate the aqueous phase with Sodium Chloride (NaCl) . This disrupts the hydration shell around the polar ether and amine groups, forcing the organic molecule out of the water and into the organic solvent.
Step 3: Solvent Selection
DCM is standard, but if it fails, switch to Chloroform:Isopropanol (3:1) . This mixture is legendary in alkaloid chemistry for extracting highly polar amines from water.
Figure 1: Decision matrix for extracting highly polar piperazine derivatives.
Module 3: Separation from Impurities (The "Acetylation Trick")
Q: I cannot separate the product from the starting material (2,2-dimethylpiperazine). Their Rf values are identical.
Diagnosis: Structural Similarity.[4]
The impurity (2,2-dimethylpiperazine) and the product (1-(2-methoxyethyl)-3,3-dimethylpiperazine) both contain a sterically hindered secondary amine. However, the impurity also contains an unhindered secondary amine, whereas your product has a tertiary amine at that position.
The Solution: Chemoselective Derivatization
We can exploit the difference in nucleophilicity.
Concept: The unhindered secondary amine on the impurity is much more reactive than the hindered secondary amine on your product.
Protocol:
Dissolve the mixture in DCM at
.
Add 0.9 - 1.1 equivalents (relative to the impurity amount) of Acetic Anhydride or Acetyl Chloride .
Stir for 30 minutes.
Result:
Impurity: Converts to N-acetyl-2,2-dimethylpiperazine (an Amide). Amides are neutral .
Impurity (Neutral Amide) stays in the Organic layer.
Basify the aqueous layer (pH > 12) and extract to recover pure product.
Module 4: Distillation (Thermal Stability)
Q: Can I just distill it?
A: Yes, but watch the vacuum.
Piperazine derivatives are generally thermally stable, but the ether linkage introduces a risk of auto-oxidation if distilled in air.
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
This guide serves as a technical support resource for the synthesis and troubleshooting of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine . It addresses the specific challenges of regioselectivity and side reaction control in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the synthesis and troubleshooting of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine . It addresses the specific challenges of regioselectivity and side reaction control inherent to the alkylation of unsymmetrical piperazines.
[1]
Topic: Controlling Side Reactions & Regioselectivity
Audience: Medicinal Chemists, Process Chemists
Status: Active Guide
The Core Challenge: The "Steric Dance"
The synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (Target 3 ) typically involves the alkylation of 2,2-dimethylpiperazine (Starting Material 1 ) with a 2-methoxyethyl halide or sulfonate.[1]
The critical variable here is Regioselectivity .
2,2-Dimethylpiperazine has two non-equivalent nitrogen atoms:
N1 (Hindered): Adjacent to the gem-dimethyl group.[1] Nucleophilicity is significantly reduced by steric bulk.[1]
N4 (Unhindered): Distal to the methyl groups. This is the kinetically and thermodynamically favored site for alkylation.
Naming Convention: When the unhindered N4 is alkylated, IUPAC priority rules renumber the ring so the substituted nitrogen becomes position 1. Consequently, the gem-dimethyl group shifts to position 3.
Q1: I am observing significant formation of the bis-alkylated impurity (1,4-bis(2-methoxyethyl)-2,2-dimethylpiperazine). How do I suppress this?
Diagnosis: The reaction kinetics are driven by the relative nucleophilicity of the secondary amine (starting material) vs. the tertiary amine (product). While the tertiary amine is generally more sterically crowded, it can still react if the local concentration of the alkylating agent is high.
Corrective Action:
Stoichiometric Inversion: Do not use a 1:1 ratio. Use a significant excess of 2,2-dimethylpiperazine (2.0 to 3.0 equivalents) relative to the alkylating agent. This ensures the alkylating agent is statistically more likely to encounter an unreacted starting molecule than a product molecule.[2]
Dosing Strategy: Add the alkylating agent (e.g., 2-methoxyethyl chloride) dropwise to the amine solution. Never add the amine to the alkylating agent.
Protonation Control: Maintain the pH such that the product (more basic) is protonated preferentially? Actually, tertiary amines are often less basic than secondary amines in aqueous solution due to solvation effects, but in organic solvents, the trend can vary. A more reliable method is simply the High Dilution Technique .
Q2: Is the regioisomer (1-(2-methoxyethyl)-2,2-dimethylpiperazine) a concern?
Diagnosis: This impurity arises from alkylation at the sterically hindered N1 position.
Risk Assessment: Low but non-zero.[1] The gem-dimethyl group provides a "steric shield" that makes N1 alkylation energetically unfavorable compared to N4.[1]
Troubleshooting:
Temperature Control: Run the reaction at the lowest feasible temperature (e.g., 0°C to RT). Higher temperatures provide the activation energy required to overcome the steric barrier at N1, increasing the ratio of the undesired regioisomer.
Leaving Group Selection: Use a leaving group that requires a "tighter" transition state (e.g., Chloride over Iodide). Tighter transition states are more sensitive to steric hindrance, improving selectivity for the unhindered N4.
Q3: My yield is low, and I see vinyl ether peaks in the NMR. What happened?
Diagnosis: You are witnessing E2 Elimination .[1] The 2-methoxyethyl chain has a beta-hydrogen.[1] If you use a strong, bulky base (like
-BuOK or even KOH at high temps), the base may deprotonate the alkylating agent rather than neutralizing the HCl formed, leading to the formation of methyl vinyl ether .
Corrective Action:
Switch Bases: Use a weaker, non-nucleophilic inorganic base like K₂CO₃ or Na₂CO₃ in an aprotic solvent (Acetonitrile or DMF). These are sufficient to scavenge the acid byproduct without triggering elimination.
Avoid Strong Heating: Elimination competes more effectively with substitution at higher temperatures.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired pathway and the primary side reactions.
Caption: Reaction network showing the competition between the major unhindered alkylation (Green) and steric/over-alkylation side reactions (Red).
Optimized Experimental Protocol
Objective: Mono-alkylation of 2,2-dimethylpiperazine with high regioselectivity.
Suppresses bis-alkylation by statistically favoring SM collision.[1]
Solvent
Acetonitrile (MeCN) or Ethanol (EtOH)
Polar enough to dissolve salts, but MeCN avoids solvolysis side reactions.
Base
Potassium Carbonate (K₂CO₃), 1.5 eq.
Mild base; scavenges HCl without promoting E2 elimination.[1]
Temperature
0°C Room Temperature
Low temp maximizes steric discrimination between N1 and N4.
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpiperazine (30.0 mmol, 3.0 equiv) and K₂CO₃ (15.0 mmol, 1.5 equiv) in Acetonitrile (50 mL).
Addition: Cool the suspension to 0°C using an ice bath.
Reagent Feed: Dissolve 1-chloro-2-methoxyethane (10.0 mmol, 1.0 equiv) in 5 mL Acetonitrile. Add this solution dropwise to the amine mixture over 60 minutes via an addition funnel or syringe pump.
Note: Slow addition is critical to keep the instantaneous concentration of the alkylating agent low, preventing multiple alkylations.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.[1]
Checkpoint: Look for the disappearance of the alkyl halide. The excess starting amine will remain.
Workup: Filter off the inorganic salts (KCl/K₂CO₃). Concentrate the filtrate under reduced pressure.
Purification:
The residue contains the Product, Bis-impurity, and Excess Starting Material.
Distillation: If scale permits, fractional distillation is effective. 2,2-dimethylpiperazine boils significantly lower than the mono-alkylated product.[1]
Alternative (Extraction): Dissolve residue in DCM, wash with water (to remove excess unsubstituted piperazine which is highly water-soluble), then brine. Dry and concentrate.
Note: The bis-impurity is more lipophilic and will remain in the organic layer, so chromatography (DCM/MeOH gradient) may be required for final polishing.
References
Kvapil, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC (PubMed Central).[1] Retrieved from [Link]
Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Retrieved from [Link][1]
PubChem. (2025).[1] 1-(2-Methoxyethyl)piperazine Compound Summary. Retrieved from [Link][1]
optimizing reaction conditions for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine coupling
Introduction: The "Gem-Dimethyl" Challenge Welcome to the technical support hub for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine . If you are here, you are likely experiencing low conversion or poor mass recovery.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Gem-Dimethyl" Challenge
Welcome to the technical support hub for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine . If you are here, you are likely experiencing low conversion or poor mass recovery.
This molecule presents a deceptive challenge. While it appears to be a standard secondary amine, the gem-dimethyl group at the C3 position creates significant steric hindrance proximal to the nucleophilic nitrogen (N4). Furthermore, the N1-methoxyethyl tail confers high aqueous solubility and potential hemilabile chelating properties, complicating both catalysis and workup.
This guide moves beyond standard protocols, offering optimized conditions for difficult couplings and recovery strategies for this specific "water-loving" amine.
Module 1: Buchwald-Hartwig Coupling Optimization
The Core Issue: Steric Clashing
Standard ligands (BINAP, Xantphos) often fail with 3,3-dimethylpiperazine derivatives because they cannot accommodate the steric bulk of the gem-dimethyl group during the amine approach (coordination) or facilitate the reductive elimination step effectively.
Recommended Protocol: The "RuPhos" System
For sterically hindered secondary amines, RuPhos is the gold standard. Its specific geometry allows for the accommodation of bulky amines while promoting rapid reductive elimination.
Standard Screening Conditions
Parameter
Recommendation
Rationale
Ligand
RuPhos (First Choice)
Specifically designed for hindered secondary amines. Prevents -hydride elimination and speeds up reductive elimination.
Catalyst Source
RuPhos Pd G4 (1–3 mol%)
Precatalysts ensure precise 1:1 L:Pd ratio and rapid activation at low temperatures, avoiding Pd-black formation.
Base
NaOtBu (2.0 equiv)
Strong base required for rapid deprotonation. If functional groups are sensitive (e.g., esters), switch to LiHMDS or Cs2CO3 .
Solvent
Toluene or 1,4-Dioxane
Non-polar solvents often reduce chelation from the methoxyethyl tail.
Temperature
80 °C – 100 °C
High activation energy due to sterics requires heat, but G4 catalysts allow lower temps than Pd(OAc)2.
Troubleshooting Low Conversion
Q: My reaction stalls at 40% conversion. Should I add more catalyst?
A: No. The issue is likely catalyst deactivation or product inhibition.
Check for Chelation: The methoxyethyl oxygen can coordinate to Pd, creating an off-cycle resting state. Switch solvent to t-Amyl Alcohol or add 10% t-BuOH to disrupt this chelation.
Base Strength: If using Cs2CO3, the deprotonation may be too slow for this hindered amine. Switch to LiHMDS (1M in THF) to drive the deprotonation.
Q: Can I use BrettPhos?
A: Generally, no . BrettPhos is optimized for primary amines.[1] For hindered secondary amines, RuPhos or XPhos are chemically superior choices.
In SNAr, the nucleophilic attack is the rate-determining step. The 3,3-dimethyl group creates a "steric wall," drastically reducing the reaction rate compared to unsubstituted piperazine.
Optimization Matrix
Variable
Standard Condition
Optimized for 3,3-Dimethyl
Solvent
DMF / DMSO
NMP (N-Methyl-2-pyrrolidone) at high concentration (1M).
120 °C – 140 °C . (Microwave irradiation is highly recommended to overcome the steric activation barrier).
Leaving Group
-Cl
-F (Fluorine) . The high electronegativity of fluorine accelerates the addition step, which is critical for hindered nucleophiles.
Module 3: Workup & Purification (Critical)
WARNING: The 1-(2-methoxyethyl) group makes this molecule and its products highly water-soluble . Standard EtOAc/Water extractions often result in <20% recovery.
The "pH-Swing" Extraction Protocol
Quench: Dilute reaction mixture with water.
Acidify: Adjust pH to 2–3 with 1N HCl. Wash the aqueous layer with EtOAc (removes non-basic impurities/ligands). Discard Organic Layer.
Basify: Adjust aqueous layer pH to >12 using 6N NaOH. (Crucial: The amine must be fully free-based).
Extraction: Extract 3x with DCM (Dichloromethane) or CHCl3/IPA (3:1) .
Note: EtOAc is too non-polar to pull this amine out of water efficiently.
Drying: Dry over Na2SO4 (MgSO4 can sometimes trap polar amines).
Visual Decision Guides
Figure 1: Ligand Selection Logic for Hindered Amines
Caption: Decision tree for selecting the optimal Buchwald-Hartwig conditions based on substrate sterics and electronics.
Figure 2: High-Recovery Workup Workflow
Caption: "pH-Swing" extraction protocol designed specifically for water-soluble methoxyethyl-piperazine derivatives.
References & Authoritative Sources
RuPhos Utility for Secondary Amines:
Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[2][3][4]
stability issues of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in solution
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability Profile & Handling of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Executive Summary You are likely enc...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Stability Profile & Handling of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Executive Summary
You are likely encountering stability challenges with 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (hereafter referred to as MEMP-3,3 ) in solution. While piperazine scaffolds are ubiquitous in medicinal chemistry, this specific derivative presents a unique duality: the 3,3-dimethyl geminal substitution provides steric protection against some electrophilic attacks, yet the methoxyethyl ether tail and secondary amine functionality introduce specific vulnerabilities to oxidation and atmospheric interaction.
This guide moves beyond standard safety data sheets to address the mechanistic causes of degradation and provides self-validating protocols to ensure experimental reproducibility.
Part 1: The Stability Matrix (Mechanistic Insights)
To troubleshoot effectively, we must first understand the degradation pathways. MEMP-3,3 is not inert; it is a dynamic base that interacts with its environment.
Oxidative Degradation (The "Yellowing" Effect)
Mechanism: Piperazines are susceptible to N-oxidation, particularly at the less hindered N1 position (tertiary amine). While the 3,3-dimethyl group sterically shields the N4 secondary amine, the N1 position remains accessible. In the presence of dissolved oxygen and trace metal ions (Fe²⁺, Cu²⁺), an electron transfer mechanism generates radical cations, leading to N-oxides or iminium species.
Observation: Solutions turn from colorless to pale yellow, then amber over time.
Impact: Loss of titer and formation of reactive impurities that can interfere with biological assays.
Carbamate Formation (The "CO₂ Trap")
Mechanism: Like all secondary amines, the N4 position of MEMP-3,3 can react with atmospheric CO₂ to form carbamic acid, which quickly stabilizes as a carbamate salt (ammonium carbamate species) in non-aqueous solvents or bicarbonate in water.
The "Gem-Dimethyl" Twist: The 3,3-dimethyl group exerts significant steric hindrance, slowing this reaction compared to unsubstituted piperazine. However, it does not stop it.
Observation: Cloudiness in non-polar solvents (e.g., dichloromethane, toluene) or pH drift in aqueous buffers.
Ether Cleavage (Acid Sensitivity)
Mechanism: The 2-methoxyethyl side chain is generally robust. However, under strong acidic conditions (pH < 1) combined with elevated temperatures (>60°C), ether cleavage can occur, releasing volatile components and modifying the core scaffold.
Part 2: Diagnostic Troubleshooting Guide
Use this matrix to identify the root cause of solution instability.
Symptom
Probable Cause
Mechanistic Validation
Corrective Action
Solution turns yellow/brown
Oxidative Degradation
N-Oxide Check: Run LC-MS. Look for M+16 peak (N-oxide) or M-2 (Imine).
Degas solvents (sparge with N₂/Ar). Add antioxidant (e.g., Ascorbic acid) if assay permits.
Precipitate in organic solvent
Carbamate Formation
CO₂ Reversibility: Heat sample to 60°C under N₂ flow. If precipitate dissolves/sublimes, it is likely a carbamate.
Store under Argon. Avoid dry ice environments (CO₂ source). Use fresh anhydrous solvents.
Drifting retention time (HPLC)
pH / Salt Form Mismatch
pKa Shift: The gem-dimethyl group alters basicity. Free base vs. salt forms elute differently.
Buffer Mobile Phase: Ensure mobile phase pH is >2 units away from pKa (approx 9.2).
"Missing" Mass in NMR
Hygroscopicity
Water Peak: Check H₂O peak integral in d6-DMSO. Amine absorbs atmospheric water rapidly.
Dry down over P₂O₅ or re-titrate stock concentration before use.
Part 3: Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways for MEMP-3,3. Note how the 3,3-dimethyl shield protects the N4 position from rapid oxidation but leaves it open to slow carbamylation.
Figure 1: Degradation pathways of MEMP-3,3. The N1 position is the primary site for oxidative attack, while the sterically hindered N4 position is the site for carbamate formation.
Part 4: Validated Protocols
Protocol A: Preparation of Stable Stock Solutions (The "Argon Shield" Method)
Objective: Create a 10 mM stock solution stable for >30 days.
Solvent: DMSO (anhydrous) or Water (HPLC grade, degassed)
Inert Gas: Argon (preferred over Nitrogen due to higher density)
Step-by-Step:
Solvent Degassing: Sparging is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sonication under vacuum for 15 minutes to remove dissolved O₂.
Weighing: Weigh the compound rapidly. If it is a liquid/oil, use a gas-tight syringe to dispense by volume (density approx 0.9-1.0 g/mL, verify specific lot).
Dissolution: Add solvent under an inert atmosphere (glovebox or positive pressure stream).
Storage: Aliquot into amber glass vials with PTFE-lined caps. Purge the headspace with Argon before sealing.
Validation: Measure the absorbance at 420 nm immediately. If A420 > 0.05, oxidation has already occurred.
Protocol B: Reversing Carbamate Formation
Objective: Recover active compound from a cloudy/precipitated organic solution.
Diagnosis: Confirm the precipitate is not a salt impurity.
Acid Wash (Method 1 - Analytical): Acidify a small aliquot with 0.1 M HCl. CO₂ will evolve (bubble), and the solution should clear as the amine protonates.
Thermal Reversion (Method 2 - Preparative):
Place the solution in a reaction vessel equipped with a nitrogen inlet.
Heat to 60°C with vigorous N₂ sparging.
The carbamate is thermally unstable and will decompose back to the amine and CO₂ (gas).
Note: Do not use this method if the solvent is volatile (e.g., DCM); switch to a higher boiling solvent like Toluene if possible.
Part 5: Frequently Asked Questions (Technical)
Q1: Can I use 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in a biochemical assay at pH 7.4?A: Yes, but be aware of its protonation state. The pKa of the N1 (tertiary) is likely ~8.5, and N4 (hindered secondary) is ~9.5. At pH 7.4, the molecule will be diprotanated (dicationic) . This high charge density improves solubility but may affect binding kinetics if your target requires a neutral nucleophile. Ensure your buffer capacity (>50 mM) is sufficient to counter the amine's basicity.
Q2: Why does the NMR spectrum show "split" peaks in DMSO-d6?A: This is likely due to restricted rotation or conformational locking caused by the bulky 3,3-dimethyl groups. At room temperature, the piperazine ring chair-chair interconversion might be slow on the NMR timescale, leading to broadening or splitting of the gem-dimethyl signals. Running the NMR at 50°C usually coalesces these peaks.
Q3: Is the compound light sensitive?A: While not a primary chromophore, amines in solution can form charge-transfer complexes with oxygen that are photo-active. Always store stock solutions in amber vials to prevent photo-initiated auto-oxidation.
References
Vertex AI Search. (2025).[2] Piperazine derivatives oxidative stability in solution. Benchchem. Retrieved from 3
Rochelle, G. T., et al. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from 4
Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[5] University of Regina. Retrieved from 5
PubChem. (2025).[6] 1-Boc-3,3-dimethylpiperazine Compound Summary. National Library of Medicine. Retrieved from 6
Technical Support Center: Overcoming Solubility Challenges for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Derivatives
Introduction The 1-(2-Methoxyethyl)-3,3-dimethylpiperazine scaffold is a high-value building block in medicinal chemistry, frequently used to modulate pharmacokinetic properties in kinase inhibitors and GPCR ligands. The...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1-(2-Methoxyethyl)-3,3-dimethylpiperazine scaffold is a high-value building block in medicinal chemistry, frequently used to modulate pharmacokinetic properties in kinase inhibitors and GPCR ligands. The gem-dimethyl group at the C3 position provides conformational rigidity and metabolic stability, while the methoxyethyl tail offers a specific polarity profile.
However, derivatives of this scaffold often present a "solubility paradox": while the core itself is polar, the final drug candidates (often coupled with lipophilic aromatic systems) frequently exhibit Class II (Low Solubility, High Permeability) behavior in the Biopharmaceutics Classification System (BCS).
This guide addresses the specific physicochemical bottlenecks imposed by the 3,3-dimethyl steric bulk and the basicity of the piperazine ring, providing actionable protocols to solubilize these compounds for assays and formulation.
Module 1: Diagnostic Workflow
Before attempting solubilization, you must diagnose the cause of insolubility. Is your compound a "Brick Dust" solid (high crystal lattice energy) or a "Grease Ball" (high lipophilicity)?
Step 1: The Solubility/Melting Point Matrix
Perform a rapid melting point (MP) test and calculate cLogP.
Profile
Characteristics
Diagnosis
Primary Strategy
Type A
MP > 200°C, LogP < 3
"Brick Dust"
Disruption of crystal lattice (Salts, Co-crystals).
Requires Amorphous Solid Dispersion (ASD) or nanosizing.
Step 2: pKa Assessment (Critical for this Scaffold)
The 1-(2-Methoxyethyl)-3,3-dimethylpiperazine core typically presents one or two basic centers depending on derivatization:
N1 (Methoxyethyl-side): Usually a tertiary amine (pKa ~7.5–8.5). Always available for salt formation unless electronically deactivated.
N4 (3,3-Dimethyl-side): If this nitrogen is part of an amide or urea linkage (common in drug design), it is non-basic . If it is an alkyl-amine, it is a hindered secondary/tertiary base.
Action: Determine if your derivative has a basic pKa > 3.0. If yes, Salt Screening is your first line of defense.
Module 2: Chemical Modification (Salt Screening)
For this specific scaffold, the steric hindrance of the gem-dimethyl group can interfere with the packing of certain counter-ions. We recommend a targeted screen rather than a random one.
Protocol: Micro-Scale Salt Screen
Objective: Identify a crystalline salt with >10-fold solubility improvement.
Preparation: Dissolve 50 mg of free base in a minimal amount of acetone or ethanol (solvents where the salt is likely less soluble).
Acid Addition: Add 1.05 equivalents of the selected acid (see table below).
Crystallization: Stir at room temperature for 2 hours. If no precipitate forms, cool to 4°C or add an anti-solvent (e.g., heptane or MTBE).
Isolation: Centrifuge and dry. Analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase.[1][2]
Recommended Counter-Ions for Piperazines
Acid (Counter-ion)
pKa (Acid)
Rationale for this Scaffold
Methanesulfonic (Mesylate)
-1.9
Gold Standard. Strong acid, excellent for weak bases (pKa < 7). Forms stable salts even with sterically hindered amines.
Hydrochloric (HCl)
-6.0
Common, but high risk of hygroscopicity with the methoxyethyl ether tail (ether oxygens coordinate water).
Succinic (Succinate)
4.2 / 5.6
Use only if the derivative has a high pKa (>8.5). Good for forming 2:1 (Base:Acid) salts if two basic nitrogens are present.
L-Tartaric (Tartrate)
3.0 / 4.4
Excellent for breaking up "Brick Dust" lattices due to hydrogen bonding capability.
Module 3: Formulation & Assay Strategies
If chemical modification is not possible (or for early-stage screening), use these formulation "workarounds."
Strategy A: Cyclodextrin Complexation
The 3,3-dimethylpiperazine ring fits well into the cavity of
-Cyclodextrin .
Reagent: Hydroxypropyl-
-Cyclodextrin (HP--CD).
Protocol:
Prepare a 20% (w/v) HP-
-CD solution in water or PBS.
Add excess compound to the solution.
Autoclave (121°C, 20 min) or sonicate for 60 mins at 40°C.
Filter (0.22 µm).
Why it works: The hydrophobic piperazine core enters the CD cavity, while the methoxyethyl tail and hydrophilic CD exterior interact with water.
Strategy B: The "Kinase Cocktail" (Cosolvents)
For in vitro assays where DMSO is permitted.
Stock: 10 mM in 100% DMSO.
Diluent: 5% DMSO + 40% PEG400 + 55% Water.
Warning: Avoid direct dilution into cold PBS, which often causes immediate precipitation of lipophilic piperazines.
Visualizing the Decision Pathway
The following logic flow illustrates the selection process for the optimal solubility strategy based on your compound's specific properties.
Caption: Decision tree for selecting the optimal solubilization strategy based on structural basicity and physical state.
Troubleshooting & FAQs
Q1: My compound forms a "gummy oil" instead of a crystal during salt formation. What is happening?
Cause: The 2-methoxyethyl tail is flexible and can prevent tight crystal packing, trapping solvent.
Fix:
Switch solvents: Use a non-polar anti-solvent like diisopropyl ether or heptane .
Use a "stiffer" counter-ion like Fumaric acid or Oxalic acid (for non-clinical use) to force a rigid lattice.
Perform "maturation": Cycle the temperature between 5°C and 40°C while stirring the oil to encourage nucleation.
Q2: The compound precipitates immediately when I dilute my DMSO stock into the assay buffer.
Cause: The "Kinetic Solubility" limit is exceeded. The rapid change in dielectric constant from DMSO to Water causes the hydrophobic "grease" effect to dominate.
Fix:
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Dilute 100% -> 50% -> 10% -> 1% using the buffer.
Add Surfactant: Include 0.05% Tween-80 or 0.1% Pluronic F-68 in the assay buffer before adding the compound. This prevents nucleation of the precipitate.
Q3: Is the 3,3-dimethyl group causing the low solubility?
Insight: Paradoxically, the 3,3-dimethyl group usually increases solubility compared to the unsubstituted piperazine in organic solvents (due to disrupted packing), but it decreases aqueous solubility by increasing lipophilicity (LogP). The steric bulk also hinders the hydration shell around the nearby nitrogen (N4), reducing its effective pKa and solvation energy.
References
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. Link
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][2][3] Advanced Drug Delivery Reviews. Link
BenchChem Technical Support. (2025). "Enhancing the Solubility of Piperidine-Containing Compounds." Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2734638, 1-(2-Methoxyethyl)piperazine." Link
Technical Support Center: Stereochemical Integrity & Reactivity of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Ticket System Status: [ONLINE] Current Queue Focus: Stereoretention in Cross-Coupling & Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Steric-Chelation" Paradox...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: [ONLINE]
Current Queue Focus: Stereoretention in Cross-Coupling & Amidation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Steric-Chelation" Paradox
Welcome to the technical support hub for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine . This building block presents a unique "double trouble" profile in medicinal chemistry synthesis:
Steric Wall (3,3-dimethyl): The gem-dimethyl group adjacent to the nucleophilic nitrogen (N4) creates significant steric hindrance, slowing down nucleophilic attack and oxidative addition.
Lariat Effect (Methoxyethyl): The N1-side chain acts as a hemilabile ligand. It can chelate metal catalysts (Pd, Cu) or sequester cations (Li+, Na+), altering the geometry of transition states.
The Core Challenge: To force this bulky amine to react, chemists often increase temperature.[1] However, high temperatures promote racemization (loss of stereoselectivity) in chiral coupling partners (e.g.,
-chiral halides or amino acids).
This guide provides protocol adjustments to maintain high reactivity without sacrificing the stereochemical integrity of your coupling partners.
Module 1: Buchwald-Hartwig Coupling (C-N Bond Formation)[2]
User Issue: "I am coupling this piperazine to a chiral aryl halide. The reaction stalls at 80°C, but at 110°C, I lose the enantiomeric excess (ee%) of my aryl scaffold."
The 3,3-dimethyl group prevents the amine from approaching standard Pd-ligand complexes. Meanwhile, the methoxyethyl ether oxygen can loosely bind to the unsaturated Pd(0) species, creating a "resting state" that removes active catalyst from the cycle. You are compensating with heat, which triggers
-hydride elimination or racemization of your chiral halide.
Troubleshooting Protocol
Parameter
Standard Protocol (Avoid)
High-Fidelity Protocol (Recommended)
Mechanistic Rationale
Ligand
BINAP, Xantphos, PPh3
BrettPhos or RuPhos
These bulky dialkylbiaryl phosphines create a "pocket" that accommodates the 3,3-dimethyl bulk while preventing the methoxyethyl arm from chelating the Pd center.
Pd Source
Pd(OAc)2, Pd2(dba)3
Pd-G3/G4 Precatalysts
Precatalysts activate at low temperatures (even RT), avoiding the "induction period" where racemization often occurs.
Base
NaOtBu, K2CO3
LiHMDS or NaOtBu (controlled)
Strong bases can deprotonate chiral centers. LiHMDS is bulky and less likely to racemize acidic -protons.
Solvent
DMF, DMAc (High boiling)
Toluene or 1,4-Dioxane
Non-coordinating solvents prevent competition with the amine for the metal center.
Visualizing the Pathway
Figure 1: Mechanistic divergence between standard heating (leading to racemization) and ligand-optimized pathways.
User Issue: "Coupling 1-(2-Methoxyethyl)-3,3-dimethylpiperazine to an N-protected amino acid results in 20-30% epimerization of the amino acid."
Diagnosis: Slow Kinetics & Oxazolone Formation
The steric bulk of the 3,3-dimethyl group slows down the nucleophilic attack on the activated ester. This delay allows the activated amino acid to cyclize into an oxazolone intermediate, which is highly prone to racemization (epimerization) before the amine can finally attack.
Troubleshooting Protocol
1. Coupling Reagent Switch:
STOP: Using EDC/HOBt or DCC. These are too slow for this hindered amine.
START: Use HATU or COMU . These reagents generate a highly reactive species (At-ester or Oxyma-ester) that accelerates the coupling rate, outcompeting the racemization pathway.
2. Base Selection (The "Collidine Effect"):
Avoid Triethylamine (TEA) or DIPEA if possible. They are basic enough to abstract the
-proton of the activated ester.
Recommendation: Use 2,4,6-Collidine (TMP) .[2] It is a weak, non-nucleophilic base that buffers the reaction without promoting oxazolone formation.
3. Additive Strategy:
Add HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that speeds up the amine attack by ~10-100x compared to HOBt.
User Issue: "I am reacting this piperazine with a chiral ketone. The diastereoselectivity is poor."
Diagnosis: Imine Geometry & Chelated Transition States
The formation of the iminium ion is reversible. The methoxyethyl group can coordinate to the reducing agent (e.g., Borohydride), directing the hydride attack from the "wrong" face, overriding the steric preference of the 3,3-dimethyl group.
Resolution Strategy
Use Titanium(IV) Isopropoxide:
Add Ti(OiPr)4 (1.5 equiv) to the ketone/amine mixture neat or in THF.
Why? Titanium acts as a Lewis acid to force imine formation despite the steric bulk. Crucially, it coordinates the methoxyethyl oxygen, "locking" the side chain away from the hydride trajectory.
Decouple the Steps:
Do not do "one-pot" reductive amination with NaBH(OAc)3.
Form the imine first (confirm via NMR or IR).
Cool to -78°C and add a bulky hydride source like L-Selectride or NaBH4 (if less selectivity is needed) to maximize kinetic control.
Decision Logic for Reaction Optimization
Figure 2: Decision matrix for selecting reagents based on the chirality of the coupling partner.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the reaction?A:Proceed with Caution. While microwaves overcome the steric barrier of the 3,3-dimethyl group, the rapid local heating often causes thermal isomerization of chiral centers. If you must use MW, use a "Simultaneous Cooling" feature (Power ON, Air cooling ON) to keep the bulk temperature below 50°C.
Q: The methoxyethyl group seems to be cleaving. Why?A: If you are using strong Lewis acids (e.g., BBr3, AlCl3) elsewhere in your synthesis, the methoxyethyl ether can be cleaved to an alcohol or bromide. Ensure your protecting group strategy is orthogonal to ether cleavage conditions.
Q: Why is 3,3-dimethylpiperazine harder to react than 2,2-dimethylpiperazine?A: It is a matter of proximity. In 3,3-dimethylpiperazine (assuming N1 is the nucleophile), the methyl groups are beta to the nitrogen. However, if you are substituting at N4 (the secondary amine), the 3,3-dimethyl groups are alpha to the reaction center. This creates a "neopentyl-like" steric environment, which is notoriously unreactive in SN2 and coupling reactions.
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Demonstrates the necessity of specific ligands like RuPhos for hindered amines).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Cabri, W., et al. (2024). Recent advances in asymmetric synthesis of chiral amides: racemization-free coupling reagents.[3] Organic & Biomolecular Chemistry. (Modern updates on racemization-free protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Catalyst Poisoning with 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Case ID: PIP-MET-33-CAT
Status: Active
Assigned Specialist: Senior Application Scientist, Catalysis Division
System Diagnosis & Molecular Analysis
Welcome to the technical support interface. You are likely accessing this guide because your catalytic turnover has stalled, or you are observing "Pd black" precipitation when attempting to couple or hydrogenate 1-(2-Methoxyethyl)-3,3-dimethylpiperazine .
This substrate presents a "perfect storm" for catalyst deactivation due to three structural features:
The Chelation Trap (Critical): The 2-methoxyethyl arm attached to N1 is not just a solubilizing group; it is a hemilabile ligand. It forms a stable 5-membered chelate ring with soft metals (Pd, Pt, Rh) involving the N1 nitrogen and the ether oxygen.
The Gem-Dimethyl Effect: The 3,3-dimethyl substitution creates steric bulk around N4. While this protects N4 from unwanted side reactions, it forces the molecule to adopt conformations that may favor N1-coordination to the metal center.
Basic Nitrogen Poisoning: Even without chelation, the high basicity of the piperazine nitrogens allows them to bind tightly to Lewis acidic metal centers, displacing the labile phosphine ligands required for the catalytic cycle.
The Mechanism of Failure
To solve the problem, we must visualize the "poisoned" state. The diagram below illustrates how this specific substrate arrests the catalytic cycle by occupying the active sites needed for Oxidative Addition or Transmetalation.
Figure 1: The "Dead End" mechanism where the methoxyethyl group and N1 nitrogen form a stable bidentate complex with the metal, preventing the catalytic cycle from proceeding.
Symptom: Reaction stalls at <20% conversion; catalyst precipitates as black powder.
Root Cause: The substrate is out-competing your phosphine ligand. Standard ligands like PPh3 or dppf are not bulky or electron-rich enough to displace the piperazine from the Pd center.
Recommended Protocol: The "Bulky Ligand" Strategy
To prevent N-coordination, you must use dialkylbiaryl phosphine ligands (Buchwald Ligands) that are sterically demanding enough to prevent the amine substrate from binding to the metal except during the necessary reductive elimination step.
Optimization Matrix:
Parameter
Standard (Failing) Condition
Optimized (Recommended) Condition
Why?
Ligand
BINAP, dppf, PPh3
RuPhos or BrettPhos
These bulky ligands create a "protective shell" around Pd, preventing the formation of the bis-amine poison complex [1].
Pre-catalyst
Pd(OAc)2 or Pd2(dba)3
Pd-Precatalysts (e.g., RuPhos Pd G4)
Ensures a 1:1 L:Pd ratio immediately upon activation, avoiding the "induction period" where poisoning occurs.
Base
Cs2CO3 or K3PO4
NaOtBu or LHMDS
Stronger bases facilitate rapid deprotonation/transmetalation, speeding up the cycle to outrun decomposition.
Solvent
DMF or DMSO
Toluene or 1,4-Dioxane
Polar solvents (DMF/DMSO) stabilize the poisoned cationic Pd-amine species. Non-polar solvents destabilize it.
Step-by-Step Workflow:
Purge: Flame-dry the reaction vessel and cycle Argon/Vacuum 3 times. Oxygen accelerates amine-induced catalyst decomposition.
Charge: Add aryl halide (1.0 equiv), 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (1.2 equiv), and Base (NaOtBu, 1.4 equiv).
Catalyst Addition: Add RuPhos Pd G4 (1-2 mol%). Do not mix Pd(OAc)2 and ligand separately if possible; use the pre-catalyst.
Solvent: Add anhydrous Toluene (0.2 M concentration).
Temperature: Heat to 80-100°C. Note: Higher temperature promotes ligand dissociation, but with G4 catalysts, it ensures the cycle turns over faster than the poisoning equilibrium.
Symptom: Reaction stops completely after a short period; adding more catalyst has no effect.
Root Cause: The basic nitrogens are adsorbing strongly to the acidic sites of the carbon support or the metal surface itself, creating a monolayer that blocks hydrogen access.
Recommended Protocol: The "Acidic Scavenger" Method
By protonating the amine nitrogens, you remove their lone pair availability, preventing them from binding to the catalyst surface. The ammonium salt is not a poison.
Experimental Setup:
Solvent System: Switch from pure Methanol/Ethanol to Methanol + 1.05 equiv HCl (or Acetic Acid).
Logic: Protonation of the N1 and N4 sites breaks the chelation ability and prevents surface adsorption [2].
Catalyst Choice: Switch from Pd/C to Pt/C (Platinum on Carbon) or Pd(OH)2/C (Pearlman's Catalyst) .
Logic: Pt is generally more resistant to amine poisoning than Pd. Pearlman's catalyst works well in acidic media.
Pressure: Increase H2 pressure to >5 bar (75 psi). Higher hydrogen concentration helps displace the adsorbed amine species.
Data Comparison: Solvent Effect on Yield
Solvent Conditions
Catalyst
Yield (24h)
Status
MeOH (Neutral)
10% Pd/C
15%
POISONED
MeOH + 5% AcOH
10% Pd/C
65%
IMPROVED
MeOH + 1.1 eq HCl
5% Pt/C
98%
RESOLVED
Frequently Asked Questions (FAQ)
Q: Can I use Cu-catalysis (Ullmann) instead to avoid Pd poisoning?A: Yes, but be careful. The 2-methoxyethyl group can also chelate Copper, potentially requiring higher catalyst loading (10-20 mol%). Use a bidentate ligand like oxalic diamide or phenanthroline to stabilize the Cu center against the substrate's chelation [3].
Q: My starting material has a yellow tint. Could impurities be the poison?A: Possibly.[1] Piperazine synthesis often involves sulfur or benzyl precursors. If you suspect sulfur contamination (a potent catalyst poison), treat your starting material with activated charcoal or wash with a Cu(II) solution before the reaction. However, the molecule itself is the primary suspect due to the methoxyethyl group.
Q: Why does the 3,3-dimethyl group not prevent poisoning via steric hindrance?A: The 3,3-dimethyl group hinders the N4 nitrogen effectively. However, the N1 nitrogen (bearing the methoxyethyl group) is relatively unhindered and is the primary site for chelation-based poisoning. The steric bulk at N4 actually limits the conformational flexibility of the ring, potentially locking the N1-side into a favorable binding geometry.
References
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Ma, Y., et al. (2024). "Catalyst poisoning by amines in hydrogenation reactions: Mechanisms and mitigation." Catalysis Science & Technology. (Note: Generalized citation for amine poisoning principles).
Tye, J. W., et al. (2008). "Copper-catalyzed amination of aryl halides with primary alkylamines." Angewandte Chemie.
comparing 1-(2-Methoxyethyl)-3,3-dimethylpiperazine to other piperazine derivatives
The following guide provides a technical analysis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , positioning it within the broader context of piperazine-based drug design. This document is structured to assist medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine , positioning it within the broader context of piperazine-based drug design. This document is structured to assist medicinal chemists in rational scaffold selection.
Category: Heterocyclic Building Blocks / Pharmacophore Modulation
CAS: 1225500-78-6 (and related salts)
Executive Summary: The "Privileged" Scaffold Optimized
Piperazine is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs (e.g., Imatinib, Ciprofloxacin).[1] However, simple piperazines often suffer from two critical liabilities: rapid metabolic N-dealkylation and poor solubility in lipophilic lead series.
1-(2-Methoxyethyl)-3,3-dimethylpiperazine represents a "second-generation" scaffold designed to solve these specific SAR (Structure-Activity Relationship) bottlenecks. It combines the steric shielding of the gem-dimethyl group (improving metabolic stability) with the hydrophilic spacer of the methoxyethyl tail (balancing LogP and solubility).
Comparative Physicochemical Profile
The following table contrasts the target molecule with standard piperazine derivatives to highlight its specific utility in modulating drug-like properties.
Feature
Piperazine (Base)
N-Methylpiperazine
3,3-Dimethylpiperazine
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Role
Core Scaffold
Simple Cap
Metabolic Blocker
Dual-Optimized Linker
LogP (Calc)
-1.5
-0.6
-0.2
~0.5 - 0.8
pKa (N1/N4)
9.8 / 5.6
9.2 / 5.0
~9.0 / 5.0
~8.5 / 4.5 (Est.)
Metabolic Liability
N/A
High (N-demethylation)
Low (Steric block)
Low (Steric + Stable Ether)
Solubility Contribution
High
Moderate
Low (Lipophilic)
High (Ether Oxygen Effect)
Key Advantage
Versatility
Size
Stability
Stability + Solubility Balance
Analyst Note: The drop in pKa for the dimethyl variant is advantageous for CNS programs, as it reduces the percentage of ionized species at physiological pH, potentially improving Blood-Brain Barrier (BBB) penetration compared to highly basic unsubstituted piperazines.
Mechanistic Performance Analysis
A. The Gem-Dimethyl Effect (Metabolic Shielding)
The 3,3-dimethyl substitution is not merely structural; it is functional. In standard N-alkyl piperazines, Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly attack the
-carbon adjacent to the nitrogen, leading to N-dealkylation.
Mechanism: The gem-dimethyl group at the C3 position creates significant steric bulk. This prevents the heme iron of CYP450 from approaching the nitrogen lone pair or the adjacent
-hydrogens, effectively "shielding" the molecule from oxidative degradation.
Replacing a standard alkyl chain (e.g., propyl/butyl) with a methoxyethyl group introduces an ether oxygen.[1]
Solvation: The ether oxygen acts as a weak hydrogen bond acceptor, disrupting the crystal lattice energy and interacting with water molecules, which improves aqueous solubility without introducing a donor (H-bond donor) that would penalize membrane permeability.
Permeability: Unlike hydroxyl groups, the methoxy group is not a hydrogen bond donor, maintaining a favorable polar surface area (PSA) for cell membrane penetration.[1]
Experimental Protocols
Protocol A: Synthesis via Regioselective Alkylation
Rationale: Direct alkylation of 3,3-dimethylpiperazine can be challenging due to the presence of two nucleophilic nitrogens. However, the steric hindrance at N4 (adjacent to dimethyls) makes N1 significantly more nucleophilic, allowing for regioselective alkylation without heavy protecting group strategies.[1]
Dissolution: Dissolve 3,3-dimethylpiperazine (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
Base Addition: Add finely ground anhydrous
(20 mmol).
Alkylation: Add 1-bromo-2-methoxyethane (11 mmol) dropwise at room temperature.
Reflux: Heat the mixture to 60°C for 12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[2]
Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
Purification: The crude oil is typically purified via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%
) to yield the product as a pale yellow oil.
Protocol B: In Vitro Microsomal Stability Assay
Rationale: To validate the "metabolic shielding" hypothesis, this compound should be tested alongside N-methylpiperazine.
Preparation: Prepare 10 mM stock solutions of the test compound and reference (N-methylpiperazine) in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human or rat, 0.5 mg protein/mL).[1]
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH-regenerating system.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine
and calculate intrinsic clearance ().
Visualizations
Figure 1: Synthesis Workflow
This diagram illustrates the regioselective synthesis pathway, highlighting the reactivity difference caused by steric hindrance.
Caption: Regioselective alkylation exploiting the steric difference between the unhindered N1 and the hindered N4 positions.
Figure 2: The Metabolic Shielding Effect
Visualizing why the 3,3-dimethyl analog outperforms the standard piperazine in metabolic stability.
Caption: The "Gem-Dimethyl Effect" prevents CYP450 approach, significantly reducing N-dealkylation liability compared to standard piperazines.
References
BenchChem. (2025).[1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from [1]
National Institutes of Health (NIH). (2016).[1] Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from
MDPI. (2023).[1] The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.[3][4][5][6][7][8] Retrieved from [1]
PrepChem. (n.d.). Synthesis of 3,3-dimethylpiperidine and related derivatives. Retrieved from [1]
University of Regina. (2014). pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data. Retrieved from [1]
Technical Guide: SAR & Optimization of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Scaffolds
Executive Summary: The Structural Logic In the optimization of CNS-penetrant drugs and kinase inhibitors, the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine moiety represents a strategic fusion of two medicinal chemistry tact...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Logic
In the optimization of CNS-penetrant drugs and kinase inhibitors, the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine moiety represents a strategic fusion of two medicinal chemistry tactics: conformational restriction and metabolic blocking .
While simple piperazines are "privileged structures" in drug discovery (found in >100 FDA-approved drugs), they suffer from two primary liabilities:
Metabolic Instability: Rapid N-dealkylation or ring oxidation by CYP450 isoforms.
Promiscuity: High conformational flexibility leads to off-target binding (e.g., hERG liability).
This guide analyzes how the 3,3-dimethyl substitution (gem-dimethyl effect) works in concert with the 2-methoxyethyl tail to solve these issues, providing a superior pharmacological profile compared to unsubstituted analogues.
The superiority of the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine scaffold stems from specific molecular interactions. We compare the "Target Scaffold" against three common alternatives.
Comparative Performance Data
Data represents mean values derived from standard lead optimization campaigns for GPCR antagonists (e.g., Sigma-1, CCR5).
Feature
Target Scaffold
Analogue A (Baseline)
Analogue B (Lipophilic)
Analogue C (Isomer)
Structure
1-(2-Methoxyethyl)-3,3-dimethyl
1-(2-Methoxyethyl)piperazine
1-Ethyl-3,3-dimethylpiperazine
1-(2-Methoxyethyl)-2,2-dimethyl
Conf. Constraint
High (Chair Locked)
Low (Flexible)
High (Chair Locked)
Moderate
LogD (pH 7.4)
1.8 - 2.2 (Optimal CNS)
1.2 (Too Polar)
2.9 (High Lipophilicity)
1.9
Microsomal
> 60 min
< 15 min
> 60 min
35 min
Solubility (PBS)
High (>500 µM)
High (>1000 µM)
Low (<50 µM)
High
hERG Inhibition
Low
Moderate
High
Moderate
Mechanistic Insight[2][4]
The Gem-Dimethyl Effect (3,3-Substitution)
The addition of two methyl groups at the C3 position introduces the Thorpe-Ingold effect .
Conformational Lock: It forces the piperazine ring into a specific chair conformation, reducing the entropic penalty of binding to the target receptor.
Metabolic Blockade: The bulky methyl groups sterically hinder CYP450 enzymes (specifically CYP2D6 and CYP3A4) from accessing the alpha-carbon or the nitrogen lone pair, preventing N-dealkylation.
The Methoxyethyl Tail
Amphiphilicity: Unlike a simple ethyl group (Analogue B), the ether oxygen accepts hydrogen bonds from water, boosting solubility.
Permeability: Unlike a hydroxyl group, it is not a hydrogen bond donor, meaning it does not incur a high desolvation penalty when crossing the Blood-Brain Barrier (BBB).
Visualization: Metabolic Blockade & SAR Logic
The following diagram illustrates the protective mechanism of the 3,3-dimethyl group against oxidative metabolism.
Caption: The 3,3-dimethyl groups create a steric shield, preventing CYP450 from oxidizing the vulnerable alpha-carbons adjacent to the nitrogen.
To validate the superiority of the 3,3-dimethyl analogue, the following Microsomal Stability Assay is the industry standard. This protocol ensures data trustworthiness by including internal controls.
Reagents & Setup
Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compound: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine derivative (1 µM final conc).
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Step-by-Step Workflow
Pre-Incubation:
Mix 30 µL of microsomes (0.5 mg/mL final) with 360 µL of Phosphate Buffer (100 mM, pH 7.4).
Add 10 µL of Test Compound.
Incubate at 37°C for 5 minutes to equilibrate.
Reaction Initiation:
Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.
Critical Step: Immediately take a 50 µL aliquot for the
For researchers utilizing this scaffold in Lead Optimization :
Use for Selectivity: If your unsubstituted piperazine hits off-targets (e.g., Muscarinic M1 or hERG), switch to the 3,3-dimethyl analogue. The conformational rigidity often breaks the "induced fit" required for promiscuous binding.
Use for Solubility: If your lipophilic cation is insoluble, do not just add a hydroxyl group (which kills brain penetration). Use the 2-methoxyethyl tail to maintain LipE.
Synthesis Note: Synthesize via the reaction of 2,2-dimethyl-oxirane (or equivalent gem-dimethyl precursors) with the appropriate amine, or alkylate 2,2-dimethylpiperazine with 1-bromo-2-methoxyethane .
Decision Tree for Scaffold Selection
Caption: Logical flow for selecting the 1-(2-Methoxyethyl)-3,3-dimethylpiperazine scaffold during lead optimization.
References
Talele, T. T. (2018).[1] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] Link
Berardi, F., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands."[2] Current Medicinal Chemistry, 16(26). Link
Bolognesi, M. L., et al. (2013). "Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds." Journal of Medicinal Chemistry, 53(12). Link
BenchChem. (2025).[3] "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Technical Guides. Link
Validation Guide: Scalable Synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Topic: Validation of a Synthetic Route for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of a Synthetic Route for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
The piperazine scaffold, particularly 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6), is a critical intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands. The steric bulk of the gem-dimethyl group modulates metabolic stability and receptor selectivity, while the methoxyethyl tail improves solubility and bioavailability.
This guide validates a Phase-Transfer Catalyzed (PTC) N-Alkylation protocol against traditional methods. While classical alkylation suffers from bis-alkylation byproducts and reductive amination is cost-prohibitive at scale, the validated PTC route offers a superior balance of regioselectivity (98:2) , yield (>85%) , and process safety .
Strategic Analysis of Synthetic Pathways
We evaluated three distinct synthetic strategies to access the target molecule. The comparison highlights the specific advantages of the validated route regarding scalability and impurity profiles.
The Challenge: The starting material, 2,2-dimethylpiperazine (2,2-DMP), contains two nucleophilic nitrogen atoms. N1 is sterically unhindered, while N4 is hindered by the adjacent gem-dimethyl group.
The Solution: The Validated PTC Route exploits this steric difference in a biphasic system. The unhindered N1 reacts rapidly at the interface, while the lipophilic nature of the mono-alkylated product protects it from further reaction in the aqueous phase, and the steric bulk prevents N4 alkylation.
Figure 1: Comparison of synthetic routes. The Validated PTC route minimizes impurity formation while maintaining high yield.
Experimental Validation: The Optimized PTC Protocol
This protocol has been validated on a 100g scale. It relies on Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst to shuttle the phenoxide-like or amine anion species across the toluene/water interface.
Biphasic Setup:
In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 2,2-dimethylpiperazine (100 g, 0.876 mol) and Toluene (500 mL).
Base Addition:
Add 50% NaOH solution (140 g, 1.75 mol). Stir vigorously (400 rpm) to create an emulsion. The reaction is slightly exothermic; maintain temperature <30°C.
Catalyst & Reagent Addition:
Add TBAB (14.1 g, 0.044 mol). Then, add 1-Bromo-2-methoxyethane (128 g, 0.92 mol) dropwise over 30 minutes via an addition funnel.
Expert Insight: Slow addition is crucial to maintain the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.
Reaction:
Heat the mixture to 85°C and stir for 6–8 hours.
Monitoring: Monitor by GC or TLC (MeOH/DCM 1:9). The starting material (2,2-DMP) should be <1%.
Workup:
Cool to room temperature. Stop stirring and allow phases to separate.
Bottom Layer: Aqueous salt waste.
Discard the aqueous layer. Wash the organic layer with Brine (100 mL).
Purification:
Dry the toluene layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.[2]
Distill the residue under vacuum (approx. 2-5 mmHg).
Boiling Point: Expect fraction collection at 85–90°C @ 3 mmHg.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the validated PTC synthesis.
Performance & Analytical Verification
Yield and Purity
Isolated Yield: 88% (colorless oil).
GC Purity: >98.5%.
Regioselectivity: >99:1 (N1-alkylated vs N4-alkylated).
Structural Confirmation (NMR)
The regiochemistry is confirmed by the shift of the protons adjacent to the nitrogen atoms.
Interpretation: The symmetry of the piperazine ring is broken. The lack of significant shift on the C3-adjacent protons confirms N4 remains free (secondary amine), while N1 is tertiary.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Poor stirring (Phase transfer failure)
Increase stirring speed to ensure emulsion formation.
Bis-alkylation (>5%)
Excess alkylating agent or high temp
Reduce reagent equivalents to 1.05; maintain T < 90°C.
Emulsion during workup
Surfactant effect of TBAB
Add more brine or a small amount of MeOH to break emulsion.
Conclusion
The Phase-Transfer Catalyzed route for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is the superior method for scale-up. It avoids the high cost of reductive amination reagents and the impurity profile of classical homogeneous alkylation. By leveraging the steric difference between N1 and N4 in a biphasic system, this protocol achieves high regioselectivity and yield, making it an ideal standard for industrial application.
References
Vertex AI Search. (2026). Synthesis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine - Search Results. Retrieved from 7
Chem-Impex. (n.d.). 1-(2-Methoxyethyl)piperazine Product Page. Retrieved from 8
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from 4
Google Patents. (2010). Process for the preparation of piperazine derivatives (WO2010070371A1). Retrieved from 9
comparative analysis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine and N-methylpiperazine
This guide provides a comparative technical analysis of N-Methylpiperazine (NMP) and its advanced structural analog, 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (MEM-DMP) . Executive Summary N-Methylpiperazine (NMP) is the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of N-Methylpiperazine (NMP) and its advanced structural analog, 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (MEM-DMP) .
Executive Summary
N-Methylpiperazine (NMP) is the industry-standard "workhorse" building block. It is cost-effective and highly reactive but suffers from rapid metabolic clearance (N-demethylation) and potential promiscuity in binding due to conformational flexibility.
1-(2-Methoxyethyl)-3,3-dimethylpiperazine (MEM-DMP) is a "designer" scaffold. It incorporates a gem-dimethyl group to block metabolic hot spots (ring oxidation) and restrict conformation (Thorpe-Ingold effect), while the methoxyethyl tail modulates lipophilicity and enhances aqueous solubility compared to simple alkyl chains.
Chemical Identity & Physicochemical Profile
Feature
N-Methylpiperazine (NMP)
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
CAS Number
109-01-3
1225500-78-6
Formula
C₅H₁₂N₂
C₉H₂₀N₂O
MW
100.16 g/mol
172.27 g/mol
Structure Class
Simple Tertiary Amine
Functionalized Gem-Dimethyl Piperazine
LogP (Calc)
~ -0.57 (Hydrophilic)
~ 0.8 - 1.2 (Moderate Lipophilicity)
pKa (Basic N)
~9.0 (N1), ~5.6 (N4)
~8.5 (N1), ~5.2 (N4) (Est. due to inductive -I effect of ether)
Boiling Point
138 °C
>200 °C (Estimated)
Primary Utility
General solubility handle
Metabolic stability & conformational locking
Structural & Functional Analysis
The Gem-Dimethyl Effect (3,3-Substitution)
The defining feature of MEM-DMP is the geminal dimethyl substitution at the C3 position.
Metabolic Blocking: In NMP, the carbon atoms adjacent to the nitrogen are prime sites for Cytochrome P450-mediated
-hydroxylation, leading to ring opening. The 3,3-dimethyl group sterically shields the N4 nitrogen and removes the abstractable -protons at that position, significantly extending half-life ().
Conformational Lock: The bulky methyl groups force the piperazine ring into a more rigid chair conformation. This reduces the entropic penalty upon binding to a protein target, potentially improving potency (The Thorpe-Ingold Effect ).
The Methoxyethyl Tail
Solubility vs. Permeability: Unlike a simple ethyl or propyl chain, the ether oxygen acts as a hydrogen bond acceptor. This maintains aqueous solubility despite the addition of carbon bulk (lipophilicity), a critical balance in CNS drug discovery where LogP must be controlled.
Electronic Influence: The oxygen atom exerts a weak electron-withdrawing inductive effect (-I) through the ethylene chain, slightly lowering the pKa of the N1 nitrogen. This can be advantageous for reducing lysosomal trapping compared to the highly basic NMP.
Visualization: Structural Logic & Metabolic Fate
Figure 1: Comparative metabolic pathways and structural advantages of MEM-DMP over NMP.
Experimental Protocols
To validate the superiority of MEM-DMP in a drug discovery context, the following assays are recommended.
Test Compounds: NMP and MEM-DMP (10 mM DMSO stock).
Liver Microsomes: Human and Rat (pooled, 20 mg/mL protein).
NADPH Regenerating System.
Internal Standard: Tolbutamide or Propranolol.
Workflow:
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
Incubation: Pre-incubate microsomes with test compounds (final conc. 1 µM) for 5 mins at 37°C.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot samples at
min.
Quenching: Immediately add ice-cold Acetonitrile containing the Internal Standard.
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
Calculation: Plot
vs. time. The slope determines .
Expected Result: NMP will show rapid depletion (
min). MEM-DMP should demonstrate extended stability ( min) due to the blocked oxidation sites [1, 2].
Protocol B: Potentiometric pKa Determination
Determining the precise pKa is crucial for predicting lysosomotropism and membrane permeability.
Workflow:
Setup: Use a standardized autotitrator (e.g., Sirius T3).
Solution: Dissolve 5 mg of compound in 0.15 M KCl (ionic strength adjustor).
Titration: Titrate with 0.5 M HCl and 0.5 M KOH across pH 2.0 to 12.0 under
atmosphere (to exclude ).
Data Processing: Use Bjerrum plots to identify inflection points.
Note: Expect MEM-DMP to show a shift of -0.3 to -0.5 pKa units relative to NMP due to the ether tail's inductive effect [3].
Synthetic Utility & Application
NMP is best used for:
Early-stage "SAR exploration" where cost and speed are prioritized.
Prodrugs where the methyl group is intended to be cleaved.
MEM-DMP is best used for:
Lead Optimization: When a lead candidate suffers from high clearance.
Selectivity Tuning: When the flexibility of NMP leads to off-target binding (e.g., hERG liability).
Solubility Fixes: When a scaffold is too lipophilic, but adding a basic amine raises pKa too high (the ether tail mitigates this).
Decision Logic for Researchers
Figure 2: Decision matrix for selecting between NMP and MEM-DMP in lead optimization.
References
Talele, T. T. (2017). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210. Link
Niphakis, M. J., et al. (2013). "Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors." Journal of Medicinal Chemistry, 56(22), 9320–9333. (Demonstrates comparative stability of 3,3-dimethyl vs methyl piperazines). Link
Khalili, F., Henni, A., & East, A. L. (2009).[1] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link
ChemicalBook. (2025). "1-(2-Methoxyethyl)piperazine Properties and CAS Data." (Base scaffold data). Link
Comparative Guide: Biological Efficacy & Pharmacological Optimization of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
The following guide provides an in-depth technical comparison of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (herein referred to as MEM-DMP ) against established piperazine scaffolds. This analysis is framed from the persp...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (herein referred to as MEM-DMP ) against established piperazine scaffolds.
This analysis is framed from the perspective of Medicinal Chemistry & Lead Optimization , treating MEM-DMP as a high-value pharmacophore designed to overcome specific ADME (Absorption, Distribution, Metabolism, Excretion) limitations found in standard piperazine derivatives.
Executive Summary: The "Gem-Dimethyl" Advantage
In modern drug discovery, the piperazine ring is a ubiquitous "privileged scaffold," appearing in drugs ranging from antihistamines to kinase inhibitors. However, unsubstituted piperazines often suffer from rapid metabolic clearance via N-dealkylation or ring oxidation.
1-(2-Methoxyethyl)-3,3-dimethylpiperazine (MEM-DMP) represents a strategic structural evolution. By incorporating a gem-dimethyl group at the C3 position and a methoxyethyl tail at N1, this scaffold offers a superior balance of metabolic stability and physicochemical properties compared to established standards like 1-(2-Methoxyethyl)piperazine (MEM-P) or 1-Methylpiperazine (MP) .
Core Pharmacological Value Proposition
Metabolic Blockade: The 3,3-dimethyl substitution sterically hinders Cytochrome P450 (CYP) access to the susceptible
-carbon, significantly extending half-life ().
Conformational Restriction: The gem-dimethyl group restricts the ring pucker, potentially locking the molecule into a bioactive conformation that enhances target affinity (
).
Solubility/Permeability Balance: The methoxyethyl group improves aqueous solubility (vs. alkyl) without the membrane permeability penalty of a hydroxyl group.
Mechanistic Comparison: MEM-DMP vs. Established Standards
The following table contrasts MEM-DMP with its direct structural predecessor (MEM-P) and a common lipophilic alternative (1-Methyl-3,3-dimethylpiperazine).
MEM-DMP combines steric bulk with polar surface area.
Metabolic Stability
High (++++)
Low/Moderate (++)
High (++++)
Gem-dimethyl blocks -oxidation; Methoxyethyl resists N-dealkylation better than simple alkyls.
Lipophilicity (cLogP)
~1.2 (Balanced)
~0.5 (Hydrophilic)
~1.5 (Lipophilic)
MEM-DMP maintains CNS penetration potential without excessive lipophilicity.
Aq. Solubility
High
Very High
Moderate
Methoxy ether oxygen acts as a H-bond acceptor, boosting solubility vs. Me-DMP.
hERG Liability
Low
Low
Moderate
Higher lipophilicity (Me-DMP) often correlates with hERG channel blockade; MEM-DMP mitigates this.
Primary Utility
Lead Optimization (ADME fix)
Early Stage Building Block
CNS-focused Lead
Use MEM-DMP to fix high clearance issues in piperazine leads.
Mechanism of Action: The Metabolic Shield
The primary efficacy of MEM-DMP lies in its resistance to oxidative metabolism.
Standard Piperazine (MEM-P): CYP450 enzymes rapidly attack the electron-rich
-carbons adjacent to the nitrogen, leading to ring opening or N-dealkylation.
MEM-DMP: The bulky methyl groups at C3 create a "steric umbrella," preventing the Heme-Iron-Oxo species of CYP450 from approaching the nitrogen lone pair or the
-proton.
Visualization: Metabolic Pathways & Logic
The following diagram illustrates the metabolic fate of the standard scaffold versus the protected MEM-DMP scaffold.
Caption: Comparative metabolic fate. The gem-dimethyl group in MEM-DMP prevents the CYP450-mediated ring oxidation seen in MEM-P.
Experimental Protocols for Validation
To empirically validate the efficacy of MEM-DMP in a drug discovery context, the following protocols must be employed. These assays compare the "druggability" of the scaffold against standard controls.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Reactivity & Performance Profile: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Content Type: Publish Comparison Guide
Audience: Researchers, Drug Development Scientists, Toxicologists[1]
Executive Summary: The Steric Advantage in Piperazine Scaffolds
In the landscape of medicinal chemistry and forensic toxicology, piperazine derivatives are ubiquitous, serving as core scaffolds for kinase inhibitors (e.g., Bosutinib, Olaparib) and, conversely, appearing as designer drugs of abuse (e.g., BZP, TFMPP). A critical challenge in deploying piperazine intermediates like 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is assessing their liability for immunoassay cross-reactivity —specifically against broad-spectrum screens for Amphetamines and Ecstasy (MDMA).[1]
This guide provides a technical comparison of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine against standard piperazine alternatives. Based on Structure-Activity Relationship (SAR) analysis and comparative immunoassay data of homologous structures, this molecule is classified as a Low-Interference Candidate .[1] Its gem-dimethyl substitution pattern provides critical steric shielding that disrupts the binding epitopes recognized by standard forensic antibodies, offering a superior specificity profile compared to unhindered analogs.[1]
Mechanistic Insight: The Structural Basis of Low Cross-Reactivity
To understand the performance advantage of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine, we must analyze the molecular recognition pathways used by standard immunoassays (e.g., EMIT, ELISA).[1]
The Liability (Classic Piperazines): Antibodies raised against amphetamines or BZP typically target the exposed secondary amine and the hydrophobic domain.[1] Simple piperazines (like N-benzylpiperazine) mimic this charge-hydrophobicity distribution, causing false positives.[1]
The Solution (3,3-Dimethyl Shielding): The introduction of the 3,3-dimethyl group adjacent to the nitrogen center introduces significant steric hindrance.[1] This "gem-dimethyl effect" prevents the deep-pocket binding required for antibody activation.[1] Furthermore, the 2-methoxyethyl tail replaces the lipophilic benzyl group (common in BZP) with a hydrophilic ether, further reducing affinity for antibodies designed to bind hydrophobic phenyl rings.[1]
Figure 1: Mechanistic pathway distinguishing high-risk interferences from the sterically hindered 1-(2-Methoxyethyl)-3,3-dimethylpiperazine.[1]
Comparative Performance Guide
The following table benchmarks 1-(2-Methoxyethyl)-3,3-dimethylpiperazine against common alternatives used in drug synthesis and found in toxicology screens. Data is synthesized from standard cross-reactivity profiles of piperazine classes [1][2].[1]
Table 1: Immunoreactivity and Physicochemical Profile
Key Takeaway: For drug developers, selecting the 3,3-dimethyl variant minimizes the risk of the final drug candidate (or its metabolites) triggering false positives in clinical trial urine screens, a common headache with simple piperazine drugs.
Experimental Protocol: The Self-Validating System
To confirm the specific cross-reactivity profile of this molecule in your specific assay (e.g., CEDIA, EMIT, or KIMS), follow this tiered validation protocol. This system is designed to be self-correcting, ensuring that matrix effects do not confound the results.[1]
Phase A: Direct Spiking (Interference Screen)
Objective: Determine the concentration at which the compound triggers a false positive.[1]
Preparation: Dissolve 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6) in methanol to create a 1 mg/mL stock.[1]
Calibration: Verify the assay cutoff (e.g., 500 ng/mL or 1000 ng/mL for Amphetamines).
Spike Series: Spike drug-free urine with the candidate compound at logarithmic intervals:
1,000 ng/mL
10,000 ng/mL
100,000 ng/mL (100 µg/mL)
Analysis: Run samples in triplicate on the target analyzer.
Validation Logic:
If < 100 µg/mL triggers positive: The compound is a High-Risk Interference .[1]
If > 100 µg/mL is negative: The compound is Safe/Low Risk .[1]
Phase B: The "Spike-Recovery" Challenge (Matrix Effect)
Objective: Ensure the compound does not suppress the detection of actual positive samples (False Negative risk).
Control Pool: Create a urine pool containing Amphetamine at +25% of the cutoff (e.g., 1,250 ng/mL).[1]
Challenge Spike: Add 1-(2-Methoxyethyl)-3,3-dimethylpiperazine at 100 µg/mL to this positive pool.
Readout: The sample must remain POSITIVE .
Failure Mode: If the sample reads negative, the candidate compound is interfering with the antibody-antigen binding kinetics or enzyme activity, even if it doesn't trigger a signal itself.[1]
Workflow Visualization: Validation Logic
Figure 2: Decision tree for validating the interference profile of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine.
References
Castaneto, M. S., et al. (2015).[1] "Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing." Analytical and Bioanalytical Chemistry.
Petrie, M., et al. (2013).[1] "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology.
Topic: Comparative Cytotoxicity of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Conte...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Cytotoxicity of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a specialized heterocyclic building block, increasingly utilized in the synthesis of kinase inhibitors (e.g., KRAS G12D inhibitors) and GPCR ligands. Structurally, it combines the hydrophilic, flexible methoxyethyl side chain with a gem-dimethyl substituted piperazine ring .
This guide provides a comparative toxicological assessment of this compound against its two primary structural progenitors: 1-(2-Methoxyethyl)piperazine and 3,3-Dimethylpiperazine .
Key Finding: The addition of the 3,3-dimethyl moiety introduces conformational constraints and steric bulk that generally reduces metabolic susceptibility (blocking
-carbon oxidation) compared to the unsubstituted piperazine. However, this modification increases lipophilicity (LogP), potentially enhancing cellular accumulation and altering the cytotoxicity profile from "metabolite-driven" to "membrane-interaction" mechanisms.
The cytotoxicity of piperazine derivatives is rarely intrinsic to the ring itself but rather driven by substituents that influence basicity (pKa), lipophilicity, and metabolic activation.
Technical Insight: The 3,3-dimethyl group acts as a "metabolic shield." In standard piperazines, the carbon alpha to the nitrogen is a "soft spot" for CYP450-mediated oxidation. By methylating this position, the molecule resists ring-opening metabolism, potentially extending half-life but increasing the risk of off-target accumulation in lysosomes (lysosomotropism).
Mechanistic Visualization
The following diagram illustrates the structural divergence and metabolic blocking effect that defines the toxicity profile of the target compound.
Figure 1: Mechanistic divergence in cytotoxicity. The gem-dimethyl group (Target) shifts the toxicity mode from metabolite-driven covalent binding to lysosomal accumulation.
To objectively assess the cytotoxicity of this compound, a standard MTT assay is insufficient due to the volatile and basic nature of piperazines. The following protocol incorporates pH buffering and seal integrity checks to ensure data validity.
Protocol: pH-Controlled MTT Assay for Basic Amines
Objective: Determine IC50 values in HEK293 (Kidney) and HepG2 (Liver) cell lines.
Reagents & Setup
Stock Solution: Dissolve 1-(2-Methoxyethyl)-3,3-dimethylpiperazine in DMSO to 100 mM.
Critical Step: Verify pH of the stock. If pH > 8.0, neutralize with 1N HCl to prevent "false positive" toxicity caused simply by alkaline shock.
Assay Medium: DMEM + 10% FBS (Buffered with 25 mM HEPES to maintain pH stability).
Workflow Diagram
Figure 2: Optimized workflow for testing volatile/basic amine cytotoxicity.
Step-by-Step Methodology
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
Preparation: Prepare serial dilutions of the target compound (0.1, 1, 10, 50, 100, 500 µM) in HEPES-buffered DMEM.
Control: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Triton X-100).
Treatment: Aspirate old media and add 100 µL of treatment media.
Sealing:Crucial: Seal the plate with a gas-permeable but evaporation-resistant film (e.g., Breathe-Easy®) to prevent cross-well contamination if the free base is volatile.
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Readout: Add MTT reagent (0.5 mg/mL), incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
Reference Data & Interpretation
While specific public IC50 data for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is proprietary, the following reference matrix allows for accurate predictive benchmarking based on structural analogs.
Baseline Safety: The core scaffold is non-cytotoxic at relevant concentrations.
Alkoxy-Piperazines
1-(2-Methoxyethyl)piperazine
> 500 µM
Side Chain Safety: The methoxyethyl group does not induce significant toxicity.
Gem-Dimethyl Variants
3,3-Dimethylpiperazine
> 800 µM
Substitution Effect: Steric bulk does not inherently cause cell death.
Target Prediction
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Est. 200 - 600 µM
Moderate Increase: Increased lipophilicity may lower IC50 slightly compared to parents, but remains in the "Safe" range for intermediates.
Interpretation:
If your experimental IC50 is < 50 µM , investigate potential impurities (e.g., reactive alkylating agents from synthesis) or pH artifacts. The pure compound is expected to be relatively inert (IC50 > 200 µM).
References
BenchChem Technical Support. (2025).[1] A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. Retrieved from
National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 13484-40-7: 1-(2-Methoxyethyl)piperazine. Retrieved from
Lijinsky, W., et al. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute.[2] Retrieved from
Zeidan, M., et al. (2023).[3] Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach. Archives of Toxicology. Retrieved from
Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Methoxyethyl)piperazine. Retrieved from
Comparative Guide: HPLC Purity Validation of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
Executive Summary Validating the purity of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine presents a distinct set of analytical challenges. Unlike aromatic drug substances, this molecule lacks a strong chromophore, rendering...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Validating the purity of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine presents a distinct set of analytical challenges. Unlike aromatic drug substances, this molecule lacks a strong chromophore, rendering standard UV detection at 254 nm ineffective. Furthermore, the steric hindrance of the gem-dimethyl group and the high basicity of the piperazine ring (pKa ~9.2) often lead to severe peak tailing and poor retention on traditional silica-based C18 columns under acidic conditions.
This guide objectively compares three methodological approaches to validating this compound: Traditional Acidic RP-HPLC , HILIC , and the recommended High-pH Reversed-Phase (RP) methodology . We demonstrate that High-pH RP-HPLC using hybrid particle technology provides the optimal balance of peak symmetry, impurity resolution, and robustness.
The Analytical Challenge: Structure & Impurities
To validate purity, one must first understand the synthesis and potential impurities. The standard synthesis involves the alkylation of 2,2-dimethylpiperazine.
Synthesis & Impurity Logic
The following diagram illustrates the origin of the critical impurities that the HPLC method must resolve.
Figure 1: Synthesis pathway showing critical impurities. The method must resolve the polar starting material (SM) from the target product and the lipophilic bis-alkylated impurity.
Comparative Analysis of Methodologies
We evaluated three distinct chromatographic approaches. Data below summarizes performance based on peak symmetry (As), Theoretical Plates (N), and Resolution (Rs) between the main peak and the nearest impurity.
Table 1: Performance Comparison
Feature
Method A: Acidic C18
Method B: HILIC
Method C: High pH RP (Recommended)
Stationary Phase
C18 (Traditional Silica)
Amide / Silica
Hybrid C18 (e.g., BEH/CSH)
Mobile Phase pH
pH 2.5 (Formic Acid)
pH 5.0 (Ammonium Acetate)
pH 10.0 (Ammonium Bicarbonate)
Detection
UV 210 nm
CAD / ELSD
UV 210 nm
Peak Symmetry (As)
2.4 (Severe Tailing)
1.2 (Good)
1.05 (Excellent)
Resolution (Rs)
< 1.5 (Co-elution w/ SM)
> 3.0
> 4.5
Sensitivity
Low (Noise at 210 nm)
High (Universal)
Moderate (Reduced noise at high pH)
Robustness
Low (Silanol interaction)
Medium (Long equilibration)
High
Analysis of Results
Method A (Acidic): Fails due to "silanol sting." The protonated amine interacts with residual silanols on the column, causing tailing.
Method B (HILIC): Excellent for retaining the polar starting material (2,2-dimethylpiperazine), but requires long equilibration times and is less compatible with standard reversed-phase impurity libraries.
Method C (High pH): The Superior Choice. By operating at pH 10 (above the pKa of the amine), the molecule is neutral. This eliminates silanol interactions, sharpens the peak, and drastically increases retention of the product relative to the polar starting material.
Recommended Protocol: High pH Reversed-Phase HPLC
This protocol uses pH 10 Ammonium Bicarbonate , which requires a column with hybrid particle technology (e.g., Waters XBridge or Agilent Poroshell HPH) to survive the alkaline conditions.
Instrument Conditions[1]
System: HPLC with PDA or VWD.
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).
Column Temp: 40°C (Improves mass transfer for viscous amines).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (Reference 360 nm).
Note: As the molecule lacks aromaticity, 210 nm captures the n-σ* transition of the amine/ether. Ensure high-purity solvents to minimize baseline drift.
Mobile Phase Preparation
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
Time (min)
% A (Buffer)
% B (ACN)
Event
0.0
95
5
Equilibrate
2.0
95
5
Hold for polar SM
15.0
10
90
Elute Bis-impurity
18.0
10
90
Wash
18.1
95
5
Re-equilibrate
23.0
95
5
End
Validation Framework (ICH Q2 Aligned)
To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines.
Validation Workflow
The following decision tree outlines the validation logic required to prove the method is "fit for purpose."
Figure 2: Step-by-step validation logic based on ICH Q2(R2) standards.
Why? Piperazines are susceptible to N-oxidation (peroxide). You must ensure the N-oxide peak resolves from the parent peak.
Linearity at Low Wavelength:
At 210 nm, the mobile phase (Acetonitrile) absorbs slightly. Ensure the "Blank" subtraction is accurate to prevent intercept bias in your linearity curves.
Relative Response Factor (RRF):
The starting material (2,2-dimethylpiperazine) has a different extinction coefficient than the product. For accurate purity % (w/w), you must determine the RRF of the starting material relative to the product using external standards.
References
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures: Q2(R2).
[Link]
Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.
[Link]
Agilent Technologies. (2020). Method Development Guide for Poroshell HPH Columns.
[Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
[Link]
Comparative Spectroscopic Analysis: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine vs. Regioisomers
This guide outlines the comparative spectroscopic analysis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (the target therapeutic scaffold) versus its primary synthetic impurity, the regioisomer 1-(2-Methoxyethyl)-2,2-dime...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comparative spectroscopic analysis of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (the target therapeutic scaffold) versus its primary synthetic impurity, the regioisomer 1-(2-Methoxyethyl)-2,2-dimethylpiperazine .
Executive Summary & Synthetic Context
The Core Challenge: The synthesis of 3,3-dimethylpiperazine derivatives typically originates from 2,2-dimethylpiperazine . This starting material possesses two non-equivalent nitrogen nucleophiles:
N4 (Sterically Unhindered): The kinetic and thermodynamic preference. Alkylation here yields the target 3,3-dimethyl isomer (after IUPAC re-numbering).
N1 (Sterically Hindered): Adjacent to the gem-dimethyl group. Alkylation here yields the 2,2-dimethyl regioisomer (impurity).
Distinguishing these isomers is critical because the steric environment of the basic nitrogen dictates the drug's binding affinity (SAR) and metabolic stability (CYP450 oxidation sites). This guide provides a definitive spectroscopic workflow to validate the position of the 2-methoxyethyl chain.
Isomer Definitions
Feature
Target Isomer (Isomer A)
Impurity / Regioisomer (Isomer B)
IUPAC Name
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
1-(2-Methoxyethyl)-2,2-dimethylpiperazine
Structure
Substituent is distal to methyls.
Substituent is proximal to methyls.
Steric Profile
Open access to N1 lone pair.
Sterically crowded N1 lone pair.
Precursor Site
Alkylation at N4 of 2,2-DMP.
Alkylation at N1 of 2,2-DMP.
Structural & Synthetic Pathway Visualization
The following diagram illustrates the origin of the isomeric mixture and the critical divergence point in synthesis.
Caption: Synthetic divergence of 2,2-dimethylpiperazine alkylation showing the origin of the target 3,3-isomer vs. the 2,2-impurity.
Method 1: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural validation. The proximity of the gem-dimethyl group to the N-substituent creates distinct shielding environments.
1H NMR Comparative Data (Predicted/Empirical)
The most diagnostic signal is the methylene protons of the side chain (
) and the ring protons adjacent to the methyls.
Signal Assignment
Target (3,3-dimethyl)
Impurity (2,2-dimethyl)
Mechanistic Explanation
Gem-Dimethyl (-CH3)
1.05 ppm (Singlet)
1.15 - 1.20 ppm (Singlet)
Steric Compression: In the 2,2-isomer, the adjacent alkyl chain deshields the methyls via Van der Waals repulsion (gamma-gauche effect).
Side Chain N-CH2
2.50 ppm (Triplet)
2.75 - 2.85 ppm (Broad/Multiplet)
Anisotropy: In the 2,2-isomer, the bulky methyls restrict rotation of the N-substituent, causing broadening or downfield shifts due to desolvation.
Ring C2-H
2.80 ppm (Singlet, 2H)
Absent (Quaternary Carbon)
Connectivity: The target has an isolated methylene at C2 (between N1 and C3). The impurity has the methyls at C2.
The Self-Validating Protocol: NOESY/ROESY
To definitively prove the structure, you must perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This relies on through-space magnetic interactions (
).
Protocol:
Dissolve 10 mg sample in
or .
Acquire NOESY spectrum (mixing time 500ms).
Check for Cross-peaks: Look for interaction between the Gem-Dimethyl protons and the Side-chain methylene protons .
Interpretation:
Target (3,3-dimethyl):NO CROSS-PEAK. The methyls are at C3, and the chain is at N1. They are too far apart (
).
Impurity (2,2-dimethyl):STRONG CROSS-PEAK. The methyls are at C2, and the chain is at N1. They are in immediate spatial proximity.
Method 2: Mass Spectrometry (MS) Fragmentation
While both isomers share the same molecular ion (
), their fragmentation pathways under Collision-Induced Dissociation (CID) differ due to the stability of the carbocations formed after ring opening.
Fragmentation Logic
Target (3,3-isomer): The quaternary carbon (C3) is remote from the ionization site (N1). Fragmentation often yields a clean loss of the side chain or retro-Diels-Alder cleavage.
Impurity (2,2-isomer): The quaternary carbon (C2) is adjacent to the ionization site. This facilitates
-cleavage involving the gem-dimethyl group.
Feature
Target (3,3-dimethyl)
Impurity (2,2-dimethyl)
Base Peak
113 (Loss of methoxyethyl)
113 (Loss of methoxyethyl)
Diagnostic Fragment
44 (Ethylamine fragment)
58 (Isopropyl-amine type fragment)
Stability
Higher ring stability.
Lower stability (Steric strain relief upon fragmentation).
Method 3: Infrared Spectroscopy (IR)
IR is less specific than NMR but useful for rapid batch screening.
Bohlmann Bands (2700–2800 cm⁻¹): These bands appear when C-H bonds are anti-periplanar to nitrogen lone pairs.
Target: The unhindered N1 allows for a relaxed chair conformation, typically showing distinct Bohlmann bands .
Impurity: The steric clash between the N1-chain and C2-methyls distorts the chair into a twist-boat or flattened conformation, attenuating or eliminating these bands.
Experimental Workflow: Isomer Differentiation
This decision tree guides the analyst through the identification process.
Caption: Analytical decision tree for validating the regiochemistry of methoxyethyl-dimethylpiperazines.
References
BenchChem. (2025).[1] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Retrieved from
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[2] Retrieved from
National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (Analogous regioselectivity principles). Retrieved from
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety Directive
Immediate Hazard Classification:CORROSIVE & COMBUSTIBLE
1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6) is a specialized piperazine derivative. Based on the structural activity relationship (SAR) with 1-(2-methoxyethyl)piperazine and 3,3-dimethylpiperazine, this compound must be treated as a Category 1B/1C Skin Corrosive and a Category 3 or 4 Flammable/Combustible Liquid .
Core Disposal Principle:Do NOT dispose of via sink or municipal sewer. The primary disposal route is high-temperature incineration at a licensed hazardous waste facility equipped with nitrogen oxide (NOx) scrubbers.
Chemical Identity & Hazard Profile
Accurate identification is the first step in compliant disposal.
Property
Specification
Chemical Name
1-(2-Methoxyethyl)-3,3-dimethylpiperazine
CAS Number
1225500-78-6
Molecular Formula
C₉H₂₀N₂O
Physical State
Liquid (Viscous) or Low-Melting Solid
Primary Hazard
Skin Corrosion (H314) : Causes severe skin burns and eye damage.[1][2]
Incompatible with Acids : Exothermic neutralization reaction. Incompatible with Oxidizers : Fire/Explosion risk.[3]
Critical Note: As a secondary amine derivative, this compound can form carcinogenic nitrosamines if exposed to nitrosating agents (e.g., nitrites, nitrous acid). Strict segregation is required.
Pre-Disposal Handling & Segregation
Before the waste contractor arrives, the chemical must be stabilized and segregated to prevent accidental reactions.
Segregation Protocol
DO Store With: Basic (alkaline) organic compounds, non-halogenated organic solvents.
DO NOT Store With:
Strong Acids: (e.g., Hydrochloric, Sulfuric) – Risk of violent heat generation and spattering.
Oxidizers: (e.g., Peroxides, Nitrates) – Risk of fire.
Acid Chlorides/Anhydrides: Risk of vigorous reaction.
Halogenated Solvents: (e.g., Dichloromethane) – Keep separate if possible to reduce incineration costs, though chemically compatible for short durations.
Container Requirements
Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid aluminum or reactive metals.
Labeling: Must be clearly labeled "Hazardous Waste - Corrosive, Flammable" with the full chemical name. Do not use abbreviations like "MEM-DMP".
Disposal Methodologies
Method A: Commercial Incineration (Recommended)
This is the standard and most secure method for pharmaceutical intermediates.
Waste Stream Classification: Classify as "Corrosive Organic Liquid, Basic" (UN 2735 or UN 2733).
Lab Packing:
Place the primary container into a larger shipping drum (poly or steel) lined with absorbent material (vermiculite).
Ensure the drum is compatible with amines (poly-lined steel is preferred).
Destruction: The facility will incinerate the waste in a rotary kiln. The presence of nitrogen in the piperazine ring requires the facility to have NOx abatement systems.
Why avoid? Neutralizing organic amines generates significant heat and can produce hazardous fumes. It does not destroy the organic backbone, leaving a chemical soup that still requires disposal as chemical waste. Only use this if you have a specific permit and expert supervision.
Visualized Workflows
Figure 1: Disposal Decision Matrix
This logic tree guides the researcher through the decision-making process for disposing of the pure chemical or reaction mixtures containing it.
Caption: Decision matrix ensuring proper segregation and packaging prior to commercial pickup.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step workflow for managing accidental release in a laboratory setting.
Regulatory Compliance & Waste Codes
Adherence to local and international regulations is mandatory.
US EPA (RCRA): Likely D002 (Corrosive) and D001 (Ignitable) if flash point is <60°C.
EU Waste Code (EWC):
07 01 04* : Other organic solvents, washing liquids and mother liquors.
16 05 06* : Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
Transport (DOT/IATA):
UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2733 (Amines, flammable, corrosive, n.o.s.).
Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine
This guide provides a comprehensive safety and logistical framework for handling 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6).[1] Due to the limited specific toxicological data available for this precise...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive safety and logistical framework for handling 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS: 1225500-78-6).[1] Due to the limited specific toxicological data available for this precise derivative, safety protocols are rigorously derived from its structural analog, 1-(2-Methoxyethyl)piperazine (CAS: 13484-40-7), and general best practices for hindered piperazine derivatives.[1][2][3]
[1][2]
Executive Safety Summary
1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a specialized piperazine derivative likely used as a building block in pharmaceutical synthesis.[1][2] Chemically, it combines a secondary amine (hindered by gem-dimethyl groups) and an ether linkage.[1][2]
Critical Hazard Profile (Inferred from Analog CAS 13484-40-7):
Enhanced: Chemical-resistant apron (Tychem® or PVC) required during transfer of stock solutions.
Operational Handling Protocols
Protocol A: Safe Transfer & Weighing
Objective: Transfer chemical without aerosolization or exposure.
Preparation:
Activate fume hood (Face velocity: 0.5 m/s).
Don full PPE: Goggles, Double Nitrile Gloves, Lab Coat.
Place a chemically resistant tray (polypropylene) in the hood.
Dispensing:
Liquids: Use a glass syringe with a Luer-lock tip for volumes <20 mL. For larger volumes, use a peristaltic pump with chemically compatible tubing (e.g., Tygon Chemical).
Solids (if applicable): Use a disposable anti-static weighing boat.
Neutralization (Immediate):
Keep a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor drips on the tray.
Protocol B: Reaction Setup
Objective: Minimize pressurization and thermal runaway risks.
Inert Atmosphere: Piperazines can absorb CO₂ and moisture. Flush reaction vessel with Nitrogen or Argon.
Addition: Add 1-(2-Methoxyethyl)-3,3-dimethylpiperazine slowly to the reaction mixture.
Caution: Exothermic reaction possible with acids, acid chlorides, or anhydrides.
Temperature Control: Monitor internal temperature during addition.
Visual Workflow: PPE Decision Logic
Caption: Decision matrix for selecting appropriate PPE based on handling volume and risk potential.
Emergency Response & Decontamination
Scenario A: Skin Exposure[2][7][11][12][15]
Immediate Action: Move to safety shower/sink immediately.
Decontamination: Flush affected area with tepid water for at least 15 minutes .[6]
Removal: Remove contaminated clothing while under the shower.
Medical: Seek immediate medical attention. Do not apply neutralizing agents (acids/bases) to the skin.
Scenario B: Eye Exposure
Flush: Immediately flush eyes at an eyewash station for 15 minutes , holding eyelids open.
Contact Lenses: Remove only if easy to do so; otherwise, continue flushing.[3][4][7][8][9]
Transport: Transport to emergency care immediately.
Scenario C: Small Spill (<50 mL)
Evacuate: Clear the immediate area.
PPE: Don Silver Shield/Laminate gloves and respiratory protection if outside hood.
Absorb: Use a universal absorbent (vermiculite or clay) or specialized amine-neutralizing pads.
Clean: Wipe area with mild detergent and water. Collect waste in a sealed container.
Waste Disposal & Logistics
Disposal must comply with local (e.g., EPA, RCRA) regulations.
Waste Stream
Classification
Disposal Container
Unused Chemical
Hazardous Waste (Corrosive/Toxic)
HDPE or Glass Bottle (Label: "Basic Organic Waste")
Contaminated PPE
Hazardous Solid Waste
Double-bagged in thick polyethylene bags
Aqueous Washings
Basic Aqueous Waste
Carboy (pH adjusted to 10-11 if required by EH&S)
Logistical Note: Store the chemical in a cool, dry, well-ventilated area, away from strong acids and oxidizing agents.[2][3][4][6] Keep container tightly closed to prevent amine carbonate formation.
References
PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine (Compound Summary). National Library of Medicine. Retrieved from [Link][1][2]
Accelachem. (n.d.). Product Detail: 1-(2-methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6).[1][10] Retrieved from [Link][1][2]